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  • Product: Ethyl 3-hydroxythiophene-2-carboxylate
  • CAS: 2158-88-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3-hydroxythiophene-2-carboxylate (CAS 2158-88-5)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-hydroxythiophene-2-carboxylate, with the CAS registry number 2158-88-5, is a member of the thiophene family, a class of sulfur-containi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxythiophene-2-carboxylate, with the CAS registry number 2158-88-5, is a member of the thiophene family, a class of sulfur-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry. The thiophene ring is a versatile scaffold found in numerous pharmaceuticals and biologically active molecules, owing to its ability to engage in various biological interactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-hydroxythiophene-2-carboxylate, its synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. The inherent electronic properties and substitution patterns of thiophene derivatives allow for the fine-tuning of their physicochemical and pharmacological profiles, making them attractive building blocks in the design of novel therapeutic agents.[2][3]

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability.

General Properties
PropertyValueSource
CAS Number 2158-88-5N/A
Molecular Formula C₇H₈O₃SN/A
Molecular Weight 172.20 g/mol N/A
Appearance White to light yellow crystal powder (for methyl analog)[4]
Thermal Properties
PropertyValue (for methyl analog)Source
Melting Point 38-43 °C[4]
Boiling Point 107-109 °C at 13 mmHg[4]
Density and Solubility
PropertyValue (for methyl analog)Source
Density 1.373 g/cm³[4]
Water Solubility Slightly soluble in water[4]

Spectral Data Analysis

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for Ethyl 3-hydroxythiophene-2-carboxylate are not publicly available, the following section outlines the expected spectral features based on the analysis of related thiophene derivatives.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Ethyl 3-hydroxythiophene-2-carboxylate, the following peaks would be anticipated:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), two distinct signals for the thiophene ring protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiophene ring (including those bearing the hydroxyl and carboxylate groups), and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Ethyl 3-hydroxythiophene-2-carboxylate is expected to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group.

  • C=O stretch: A strong absorption band around 1720-1680 cm⁻¹ for the ester carbonyl group.

  • C=C stretch: Bands in the 1600-1450 cm⁻¹ region corresponding to the thiophene ring.

  • C-O stretch: Absorptions in the 1300-1000 cm⁻¹ range for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of Ethyl 3-hydroxythiophene-2-carboxylate would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (172.20 g/mol ).

Synthesis and Reactivity

The synthesis of substituted thiophenes is a well-established area of organic chemistry, with several named reactions providing versatile routes to these heterocycles.

Fiesselmann Thiophene Synthesis

A prominent method for the synthesis of 3-hydroxythiophene-2-carboxylates is the Fiesselmann synthesis.[5][6][7] This reaction involves the base-catalyzed condensation of a thioglycolic acid ester with an α,β-acetylenic ester.[5][6][7]

Fiesselmann_Synthesis Reactant1 Ethyl Thioglycolate Intermediate Thioacetal Intermediate Reactant1->Intermediate Michael Addition Reactant2 Ethyl Propiolate Reactant2->Intermediate Base Base (e.g., NaOEt) Base->Reactant1 Deprotonation Product Ethyl 3-hydroxythiophene-2-carboxylate Intermediate->Product Dieckmann Condensation & Tautomerization

Caption: Generalized Fiesselmann synthesis of 3-hydroxythiophene-2-carboxylates.

Experimental Protocol (Adapted from the synthesis of Methyl 3-hydroxythiophene-2-carboxylate):

  • A solution of ethyl thioglycolate in a suitable solvent (e.g., ethanol) is added to a solution of a strong base, such as sodium ethoxide, in the same solvent, typically under cooling.

  • To this mixture, a solution of ethyl propiolate is added dropwise, maintaining a low temperature.

  • The reaction mixture is stirred for a specified period at ambient temperature to allow for the completion of the reaction.

  • The solvent is removed under reduced pressure.

  • The residue is then worked up, which may involve dissolution in water, acidification, and extraction with an organic solvent, followed by purification, for instance, by distillation or chromatography.

Keto-Enol Tautomerism

An important chemical feature of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding keto form, thiophen-3(2H)-one.[8][9][10] The position of this equilibrium is influenced by factors such as the solvent and the nature of substituents on the thiophene ring. This tautomerism is a key consideration in the reactivity and potential biological activity of these compounds.

Caption: Keto-enol tautomerism in the 3-hydroxythiophene system.

Applications in Drug Discovery and Development

The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] The 3-hydroxythiophene-2-carboxylate moiety, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Derivatives of 3-hydroxythiophene-2-carboxylic acid have been investigated for their potential as inhibitors of various enzymes and as ligands for different receptors.[4] The ability to functionalize the thiophene ring at multiple positions allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.[4]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling Ethyl 3-hydroxythiophene-2-carboxylate. Based on the available information for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[6][11][12][13] It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

Ethyl 3-hydroxythiophene-2-carboxylate is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis via established methods like the Fiesselmann reaction, coupled with its inherent reactivity and the biological importance of the thiophene scaffold, makes it a compound of interest for further research and development. This guide has provided a summary of its known and predicted physical and chemical properties, laying a foundation for its use in the synthesis of novel therapeutic agents.

References

  • Fiesselmann, H. (1950s).
  • Fiesselmann Thiophene Synthesis. In Name Reactions in Organic Chemistry.
  • Fiesselmann Thiophene Synthesis. Grokipedia. Retrieved from [Link]

  • Methyl 3-hydroxythiophene-2-carboxylate. LookChem. Retrieved from [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
  • Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Keto-Enol Tautomerism. (2025, March 12). Chemistry LibreTexts. Retrieved from [Link]

  • Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate. PrepChem. Retrieved from [Link]

  • 3 of these show keto-enol tautomerism. I thought all except for the 3rd one would show keto-enol tautomerism. I guess the 1st one also doesn't, right? Can you help me understand why? Thank you! : r/OrganicChemistry. (2024, November 10). Reddit.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Keto-Enol Tautomerism. (2023, February 14). YouTube.
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15).
  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. PMC.
  • Therapeutic importance of synthetic thiophene. PMC - NIH.
  • Ethyl thiophene-2-carboxyl
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). Engineered Science Publisher.
  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
  • ethyl 3-hydroxy-5-phenylthiophene-2-carboxyl
  • 2158-82-9 | Ethyl 4-hydroxy-2-methylthiophene-3-carboxyl
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • 2-hydroxythiophene. Organic Syntheses Procedure.
  • Ethyl thiophene-2-carboxyl

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-hydroxythiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxythiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with both a hydroxyl and an ethyl carboxylate group, provides a versatile scaffold for the synthesis of novel compounds with potential biological activity. A thorough understanding of its molecular structure is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such organic molecules in solution.

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of ethyl 3-hydroxythiophene-2-carboxylate. As a Senior Application Scientist, this guide is structured to not only present the reference spectral data but also to explain the underlying principles and experimental considerations, ensuring a robust understanding for researchers in the field.

Molecular Structure and NMR-Active Nuclei

The structure of ethyl 3-hydroxythiophene-2-carboxylate contains several distinct proton and carbon environments that are differentiable by NMR spectroscopy. The numbering convention used throughout this guide is as follows:

Caption: Molecular structure of ethyl 3-hydroxythiophene-2-carboxylate with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of ethyl 3-hydroxythiophene-2-carboxylate is characterized by signals from the thiophene ring protons, the ethyl group protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the electron-donating character of the hydroxyl group.

Expected ¹H NMR Chemical Shifts and Coupling Constants:

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H4Doublet~6.73JH4-H5 = 5.4
H5Doublet~7.33JH5-H4 = 5.4
-OHSinglet (broad)Variable-
-OCH2CH3Quartet~4.33J = 7.1
-OCH2CH3Triplet~1.33J = 7.1

Causality of Chemical Shifts:

  • Thiophene Protons (H4 and H5): The two protons on the thiophene ring appear as doublets due to coupling to each other. H5 is expected to be downfield (higher ppm) compared to H4. This is because H5 is in the alpha position relative to the sulfur atom, which is a position of lower electron density in thiophene systems.[1]

  • Ethyl Group Protons: The ethyl group exhibits a classic quartet-triplet pattern. The methylene protons (-OCH2-) are adjacent to an oxygen atom, which deshields them, resulting in a downfield shift to around 4.3 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH3) are further from the electronegative oxygen and appear upfield around 1.3 ppm, split into a triplet by the two methylene protons.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C2~103.8
C3~164.4
C4~118.9
C5~131.1
C=O~165.0
-OCH2CH3~61.0
-OCH2CH3~14.5

Causality of Chemical Shifts:

  • Thiophene Carbons (C2, C3, C4, C5): The carbon atoms of the thiophene ring resonate in the aromatic region. C3, being attached to the electronegative oxygen of the hydroxyl group, is significantly deshielded and appears far downfield (~164.4 ppm).[2] C2, substituted with the carboxylate group, is also downfield but to a lesser extent (~103.8 ppm).[2] C5 is generally the most downfield of the unsubstituted thiophene carbons, while C4 is more shielded.[2]

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester is highly deshielded due to the double bond to an oxygen atom and appears at the downfield end of the spectrum, typically around 165.0 ppm.

  • Ethyl Group Carbons: The methylene carbon (-OCH2-) is attached to an oxygen atom and is therefore deshielded, appearing around 61.0 ppm. The terminal methyl carbon (-CH3) is the most shielded carbon in the molecule, resonating at approximately 14.5 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of ethyl 3-hydroxythiophene-2-carboxylate. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of ethyl 3-hydroxythiophene-2-carboxylate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts; consistency is key for comparative analysis.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

G cluster_workflow NMR Data Acquisition Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent + TMS) SpectrometerSetup Spectrometer Setup (Lock, Tune, Shim) SamplePrep->SpectrometerSetup H1_Acquisition ¹H NMR Acquisition (Standard Pulse, 16-32 scans) SpectrometerSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Proton Decoupled, >1024 scans) SpectrometerSetup->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

Caption: Experimental workflow for NMR analysis.

  • Insert the NMR tube into the spectrometer.

  • Lock: Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

  • Tune and Match: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

  • Shimming: Shim the magnetic field to achieve high resolution and symmetrical peak shapes.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: Use a standard single-pulse experiment.

  • Spectral Width: Set a spectral width of approximately 15 ppm, centered around 7.5 ppm.

  • Acquisition Time: Set an acquisition time of at least 2 seconds.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Set a spectral width of approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: Set an acquisition time of at least 1 second.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • For ¹H spectra, integrate the signals to determine the relative ratios of the different types of protons.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of ethyl 3-hydroxythiophene-2-carboxylate. By understanding the expected chemical shifts, coupling patterns, and the reasoning behind them, researchers can confidently identify this molecule and assess its purity. The detailed experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data, which is essential for the rigorous demands of drug development and materials science research.

References

  • Taylor & Francis Online. Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Available from: [Link]

  • PMC. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Supplementary Information. Instrumentation. Available from: [Link]

  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(8), 1693-1701. Available from: [Link]

  • ResearchGate. Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Available from: [Link]

  • PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

Sources

Foundational

A Technical Guide to the Fiesselmann Thiophene Synthesis: Mechanistic Elucidation of 3-Hydroxy Derivatives

Abstract The Fiesselmann thiophene synthesis stands as a cornerstone reaction in heterocyclic chemistry, providing a powerful and direct route to highly functionalized 3-hydroxy-2-thiophenecarboxylic acid derivatives. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Fiesselmann thiophene synthesis stands as a cornerstone reaction in heterocyclic chemistry, providing a powerful and direct route to highly functionalized 3-hydroxy-2-thiophenecarboxylic acid derivatives. These scaffolds are of paramount importance in medicinal chemistry and materials science. This technical guide offers an in-depth exploration of the Fiesselmann synthesis, with a primary focus on its reaction mechanism. We will dissect the sequential base-catalyzed conjugate additions, the critical intramolecular Dieckmann-type condensation, and the final tautomerization that leads to the aromatic thiophene core. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this elegant synthetic strategy, from its theoretical underpinnings to practical experimental considerations.

Introduction: The Significance of the 3-Hydroxythiophene Scaffold

Developed by Hans Fiesselmann in the 1950s, the Fiesselmann thiophene synthesis is a name reaction that has endured due to its reliability and versatility.[1] It addresses the synthetic challenge of creating substituted thiophenes, particularly those bearing a hydroxyl group at the C-3 position. Thiophene rings are considered important "privileged scaffolds" in drug discovery, and their derivatives have been successfully incorporated into a wide array of therapeutic agents, including kinase inhibitors.[1] The Fiesselmann reaction provides a direct and efficient entry point to these valuable molecular frameworks from readily available starting materials.[2]

The core of the synthesis involves the condensation of an α,β-acetylenic ester with an ester of thioglycolic acid in the presence of a base.[2][3] This guide will illuminate the nuanced, step-by-step mechanism that governs this transformation, providing the causal logic behind the reaction's progression and informing rational choices in experimental design.

The Core Reaction: Mechanism and Key Intermediates

The Fiesselmann synthesis is not a single-step event but a cascade of well-defined transformations. The overall reaction proceeds through a series of base-catalyzed additions, followed by an intramolecular cyclization and elimination.[4] The driving force for the final step is the formation of a stable, aromatic thiophene ring.

The mechanism can be dissected into five critical stages:

  • Initial Michael Addition: The reaction is initiated by the deprotonation of the α-carbon of the thioglycolic acid ester by a suitable base (e.g., sodium methoxide). The resulting thiolate anion acts as a potent nucleophile, attacking the β-carbon of the α,β-acetylenic ester in a classic 1,4-conjugate addition (Michael addition). This forms a vinyl thioether intermediate.

  • Second Michael Addition: A second equivalent of the thiolate anion then performs another conjugate addition to the newly formed electron-deficient double bond. This second addition results in the formation of a key thioacetal intermediate.[1][4]

  • Intramolecular Cyclization (Dieckmann-Type Condensation): The application of a sufficiently strong base deprotonates the carbon α to one of the ester groups within the thioacetal intermediate, generating an enolate.[4] This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group. This Dieckmann-type condensation forges the five-membered ring and expels an alcoholate (e.g., methoxide), yielding a cyclic β-keto ester, specifically a substituted thiolane-3-one.[2][4]

  • Elimination: The next step involves the elimination of one of the methylthioglycolate moieties. This process is facilitated by the base and results in the formation of an α,β-unsaturated ketone intermediate.[1]

  • Tautomerization: The α,β-unsaturated ketone rapidly undergoes tautomerization to its enol form. This final step is thermodynamically driven by the formation of the stable, aromatic 3-hydroxythiophene ring system, which represents the final product.[1][4]

The complete mechanistic pathway is visualized in the diagram below.

FiesselmannMechanism Fiesselmann Synthesis Mechanism for 3-Hydroxythiophenes Reactants α,β-Acetylenic Ester + 2x Methyl Thioglycolate Int1 Vinyl Thioether (after 1st Michael Addition) Reactants->Int1 1. Base-Catalyzed Michael Addition Int2 Thioacetal Intermediate (after 2nd Michael Addition) Int1->Int2 2. Second Michael Addition Int3 Cyclic Thiolane-3-one (after Dieckmann Condensation) Int2->Int3 3. Intramolecular Dieckmann Condensation Int4 α,β-Unsaturated Ketone (after Elimination) Int3->Int4 4. Elimination of Methyl Thioglycolate Product 3-Hydroxythiophene (Final Aromatic Product) Int4->Product 5. Tautomerization to Aromatic System

Caption: The mechanistic pathway of the Fiesselmann thiophene synthesis.

Experimental Design and Self-Validating Protocols

A successful Fiesselmann synthesis relies on the careful control of reaction conditions. The choice of base, solvent, and temperature can significantly influence the yield and purity of the final product.

Causality in Reagent Selection
  • Base: A moderately strong base, such as an alkoxide (e.g., sodium methoxide), is typically sufficient to deprotonate the methyl thioglycolate for the initial Michael additions.[2] However, the subsequent Dieckmann condensation may require a stronger base or more forcing conditions to efficiently generate the necessary enolate for cyclization.[4] The choice of base is therefore critical; it must be strong enough to promote all necessary steps without causing unwanted side reactions.

  • Stoichiometry: At least two equivalents of the thioglycolate are required per equivalent of the acetylenic ester to form the key thioacetal intermediate. Using a slight excess of the thioglycolate can help drive the reaction to completion.

  • Solvent: The choice of solvent can influence the rates of the addition steps. Polar aprotic solvents are often employed to ensure solubility of the reactants and intermediates.

A Generalized Experimental Protocol

This protocol serves as a self-validating framework. Successful formation of the intermediates and final product, as monitored by techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, validates the chosen conditions.

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the α,β-acetylenic ester (1.0 eq.). Seal the flask with a septum and establish an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Thiol Addition: Add an appropriate anhydrous solvent (e.g., methanol or THF) via syringe, followed by the addition of methyl thioglycolate (2.2 eq.).

  • Base Addition: Cool the reaction mixture in an ice bath (0 °C). Prepare a solution of the base (e.g., sodium methoxide, 2.2 eq.) in the corresponding alcohol and add it dropwise to the reaction mixture over 15-20 minutes. The exothermicity of the reaction must be controlled.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC. The disappearance of the starting acetylenic ester and the appearance of a new, more polar spot corresponding to the product indicates progression.

  • Workup: Upon completion, carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to neutralize the excess base.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-hydroxythiophene derivative.[2]

Data Summary: Substrate Scope and Yield

The Fiesselmann synthesis is applicable to a range of substrates. The following table provides an example of the reaction's utility.

Entryα,β-Acetylenic EsterThiol ReagentBaseYield (%)Reference
1PhenylpropiolateMethyl ThioglycolateSodium MethoxideHigh[2]

Note: Specific yield percentages can vary significantly based on the precise substrates and reaction conditions employed.

Applications in Drug Development

The ability to rapidly construct the 3-hydroxythiophene core makes the Fiesselmann synthesis highly relevant to drug discovery programs. For instance, variations of this reaction have been employed in the synthesis of potent inhibitors for critical biological targets:

  • p38 Kinase Inhibitors: By starting with a substrate containing a nitrile group instead of an ester, the reaction yields 3-aminothiophenes, which are key building blocks for certain classes of p38 kinase inhibitors.[1]

  • Tyrosine Kinase Inhibitors: The reaction's tolerance for aromatic derivatives has been leveraged in the synthesis of tyrosine kinase inhibitors, starting from substituted pyridines.[1]

  • Thieno-fused Heterocycles: The Fiesselmann synthesis is a convenient method for constructing more complex thieno[3,2-b]thiophene derivatives, which are scaffolds of interest for advanced materials and pharmaceuticals.[5]

Conclusion

The Fiesselmann thiophene synthesis is a robust and elegant method for the regioselective preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. A thorough understanding of its multi-step mechanism—involving sequential Michael additions, a crucial Dieckmann-type condensation, and a final aromatizing tautomerization—is essential for its successful application. By carefully selecting the base and controlling reaction conditions, researchers can efficiently access a wide range of valuable thiophene-based scaffolds for applications spanning from drug development to materials science.

References

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]

  • Fiesselmann thiophene synthesis. Wikipedia. Available from: [Link]

  • Fiesselmann thiophene synthesis. Semantic Scholar. Available from: [Link]

  • Fiesselmann Thiophene Synthesis Mechanism. YouTube. Available from: [Link]

  • Scheme 6. Mechanism of Fiesselmann thiophene synthesis. ResearchGate. Available from: [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science Publisher. Available from: [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. National Center for Biotechnology Information. Available from: [Link]

Sources

Exploratory

Ethyl 3-Hydroxythiophene-2-carboxylate: A Technical Guide to Thermodynamic Stability and Degradation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-hydroxythiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxythiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted thiophene, it serves as a versatile scaffold for the synthesis of novel pharmaceutical agents and functional organic materials. The thiophene ring is a common isostere for benzene rings in drug design, often modulating potency and metabolic profiles. The presence of hydroxyl and ethyl carboxylate functionalities on the thiophene core in this specific molecule provides multiple reaction sites and points of interaction, making it a valuable building block. However, these same functional groups, along with the inherent reactivity of the thiophene ring, also present challenges regarding the molecule's stability.

For professionals in drug development, a thorough understanding of a molecule's intrinsic stability is paramount. It dictates formulation strategies, storage conditions, shelf-life, and ultimately, the safety and efficacy of the final drug product. This technical guide provides an in-depth analysis of the thermodynamic stability and potential degradation pathways of ethyl 3-hydroxythiophene-2-carboxylate. It is designed to offer field-proven insights and actionable experimental protocols for researchers and scientists working with this and similar heterocyclic compounds.

Thermodynamic Stability Profile

Tautomeric Equilibrium

A critical feature governing the reactivity and stability of this molecule is its existence in a tautomeric equilibrium between the 3-hydroxythiophene form (the enol) and the thiophen-3(2H)-one form (the keto).[1] The relative populations of these tautomers can be influenced by the solvent, pH, and temperature.

  • 3-Hydroxythiophene (Enol form): Possesses aromatic character, which generally confers a degree of stability. The hydroxyl group is a potent electron-donating group, increasing the electron density of the thiophene ring and making it more susceptible to oxidation.

  • Thiophen-3(2H)-one (Keto form): The aromaticity of the thiophene ring is disrupted in this form. The presence of a reactive ketone and an activated methylene group can open pathways for condensation or other degradation reactions.

The interplay between these two forms is a crucial consideration in assessing the overall stability of the compound.

Electronic and Steric Influences

The substituents on the thiophene ring significantly modulate its electronic properties and, consequently, its stability:

  • Ethyl Carboxylate Group (C2): This is an electron-withdrawing group, which decreases the electron density of the thiophene ring. This can render the ring less susceptible to electrophilic attack but may activate it towards nucleophilic attack.

  • Hydroxyl Group (C3): As an electron-donating group, it counteracts the effect of the carboxylate group to some extent. This electronic push-pull system can influence the molecule's reactivity and susceptibility to oxidative processes.

General strategies to improve the stability of thiophene-containing compounds often involve structural modifications, such as introducing bulky substituents to sterically hinder degradation reactions or altering electronic properties to reduce reactivity.[2]

Predicted Degradation Pathways

Forced degradation studies are essential for identifying likely degradation products and understanding the intrinsic stability of a molecule.[3][4] Based on the functional groups present in ethyl 3-hydroxythiophene-2-carboxylate, the primary degradation pathways are predicted to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The ester linkage is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acid and base, leading to the formation of 3-hydroxythiophene-2-carboxylic acid and ethanol.

  • Acid-Catalyzed Hydrolysis: Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, which is generally a faster and irreversible process.

The rate of hydrolysis is expected to be highly dependent on pH and temperature.

Oxidative Degradation

The sulfur atom in the thiophene ring and the electron-rich nature of the 3-hydroxythiophene tautomer make the molecule susceptible to oxidation.[5]

  • Thiophene Ring Oxidation: Oxidation of the sulfur atom can lead to the formation of a highly reactive and electrophilic thiophene-S-oxide intermediate.[6][7] This intermediate can then react with nucleophiles or undergo further rearrangements.

  • Oxidative Coupling: 3-Hydroxythiophenes are known to undergo oxidative coupling to form dimeric products, especially in the presence of air or other oxidants.[5] This process can be initiated by the abstraction of a hydrogen atom from the hydroxyl group, forming a radical that subsequently dimerizes.

Photolytic Degradation

Thiophene derivatives are known to absorb UV light and can be susceptible to photodegradation.[8][9] The energy absorbed can lead to the formation of excited states or radical intermediates, initiating a cascade of degradation reactions. The photodegradation rate of thiophene derivatives has been shown to correlate with their maximum absorption wavelength (λmax).[8] The specific photoproducts can be complex and may include oligomers or polymers.[2]

The following diagram illustrates the primary predicted degradation pathways.

Parent Ethyl 3-hydroxythiophene-2-carboxylate Hydrolysis_Product 3-Hydroxythiophene-2-carboxylic Acid + Ethanol Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product1 Thiophene-S-oxide Intermediate Parent->Oxidation_Product1 Oxidation (e.g., H₂O₂) Oxidation_Product2 Dimeric Species Parent->Oxidation_Product2 Oxidative Coupling (Air/Oxidants) Photolysis_Product Radical Intermediates / Oligomers Parent->Photolysis_Product Photolysis (UV Light)

Caption: Predicted degradation pathways for ethyl 3-hydroxythiophene-2-carboxylate.

Experimental Design for Stability Assessment

A systematic approach to evaluating the stability of ethyl 3-hydroxythiophene-2-carboxylate involves conducting forced degradation studies under various stress conditions, followed by analysis using a stability-indicating analytical method.[10][11][12]

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate a target degradation of 10-20% to ensure that the analytical method can detect and resolve the degradants from the parent compound.[11]

Table 1: Proposed Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp.2 - 8 hours
Oxidation 3% H₂O₂Room Temp.8 - 24 hours
Thermal Solid State80°C7 days
Photostability ICH Q1B Option 2Room Temp.As per ICH Q1B

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of ethyl 3-hydroxythiophene-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Sample Preparation:

    • Hydrolysis: Mix 1 mL of the stock solution with 1 mL of the acidic or basic solution. For the base hydrolysis, the reaction may be rapid, so it should be monitored closely and neutralized with an equivalent amount of acid at the desired time point.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of the 3% hydrogen peroxide solution.

    • Thermal (Solution): Prepare a solution in a neutral buffer (e.g., phosphate buffer, pH 7) and expose it to the target temperature.

    • Thermal (Solid): Place the solid compound in a controlled temperature oven.

    • Photostability: Expose the solid compound and a solution to a light source that produces both UV and visible light, as specified in ICH Q1B guidelines.[11]

  • Time Point Sampling: Withdraw aliquots from the stressed solutions at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching/Dilution: Immediately neutralize the acid and base hydrolysis samples. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).

  • Analysis: Analyze the unstressed control and stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method: RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for stability studies.[13] The method must be able to separate the parent peak from all degradation products and any formulation excipients.

Table 2: Recommended Starting HPLC-UV Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for acidic degradants.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minA broad gradient is used initially to elute all potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmThiophene derivatives typically show strong absorbance in this range.[13]
Injection Vol. 10 µLStandard injection volume.

Method Validation: The specificity of the method is demonstrated by the peak purity analysis (using a Diode Array Detector) of the parent peak in the stressed samples, ensuring no co-eluting degradants.

The following diagram outlines the experimental workflow for stability testing.

start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Time Points stress->sampling quench Neutralize / Dilute Samples sampling->quench hplc Analyze via Stability-Indicating HPLC-UV/DAD Method quench->hplc data Data Analysis: - Peak Purity - % Degradation - Mass Balance hplc->data identify Identify Degradants (LC-MS/MS) data->identify If unknown peaks > threshold end Establish Degradation Profile data->end

Caption: Experimental workflow for forced degradation and stability analysis.

Conclusion and Recommendations

Ethyl 3-hydroxythiophene-2-carboxylate is a molecule with significant potential, but its inherent chemical functionalities necessitate a thorough evaluation of its stability. The primary degradation pathways are predicted to be ester hydrolysis, oxidation of the thiophene ring and hydroxyl group, and photolytic decomposition. The tautomeric equilibrium between the 3-hydroxy and thiophen-3(2H)-one forms is a key factor influencing its reactivity.

For drug development professionals, it is strongly recommended to:

  • Perform Comprehensive Forced Degradation Studies: Utilize the protocols outlined in this guide to establish a complete degradation profile.

  • Develop a Robust Stability-Indicating Method: An optimized and validated HPLC method is crucial for accurate stability assessment.

  • Identify and Characterize Degradants: For any significant degradation products, structural elucidation using techniques like LC-MS/MS is essential for safety assessment.

  • Optimize Storage and Formulation: Based on the stability data, select appropriate storage conditions (e.g., protection from light, inert atmosphere) and formulation strategies (e.g., pH control, addition of antioxidants) to ensure the long-term integrity of the final product.[2]

By proactively investigating the stability of ethyl 3-hydroxythiophene-2-carboxylate, researchers can mitigate risks in the drug development process, leading to safer and more effective therapeutic products.

References

  • Angelici, R. J., & Ingemanson, M. L. (2009). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Journal of the Chemical Society, Perkin Transactions 2.
  • Chemical Substance Information. (n.d.). ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate. Cheméo. Retrieved from [Link]

  • El-Mekki, A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]

  • Rao, N., et al. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
  • ResearchGate. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. Request PDF. [Link]

  • American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. [Link]

  • Gao, S., et al. (n.d.). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Open Chemistry.
  • ACS Publications. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]

  • NextSDS. (n.d.). ETHYL 3-HYDROXY-5-PHENYLTHIOPHENE-2-CARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐hydroxythiophenes 12a‐d. Download Scientific Diagram. [Link]

  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Retrieved from [Link]

  • ResearchGate. (2025). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link]

  • Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. IRIS UniGe.
  • Delaforge, M., et al. (n.d.). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed. [Link]

  • Hanna, I. H., et al. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link]

  • Galaitsis, A., et al. (2006). Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway. EAWAG BBD/PPS. [Link]

  • Reynolds, D. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Wang, J., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. [Link]

  • Giota, E., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

  • McCurry, J. D., & Quimby, B. D. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. [Link]

  • Klick, S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Zhang, Y., et al. (2017). Unimolecular Pyrolysis Mechanism of Thiophene and Furan: An Ab Initio Comparative Study. Energy & Fuels. [Link]

  • LookChem. (n.d.). Cas 5118-06-9,Methyl 3-hydroxythiophene-2-carboxylate. Retrieved from [Link]

  • Teasdale, A., & Stagner, W. C. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

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Foundational

Architectural Synthesis and Pharmacological Derivatization of Ethyl 3-Hydroxythiophene-2-Carboxylate

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The thiophene heterocycle is a privileged scaffold in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The thiophene heterocycle is a privileged scaffold in modern drug discovery and materials science, frequently serving as a bioisostere for phenyl rings with enhanced lipophilicity and unique metabolic stability. Among its functionalized derivatives, ethyl 3-hydroxythiophene-2-carboxylate (CAS: 2158-88-5) stands out as a highly versatile synthetic intermediate[1]. Featuring both a hydrogen-bond donating hydroxyl group and an electron-withdrawing ester moiety, this molecule is primed for orthogonal functionalization. This whitepaper deconstructs the core synthetic methodology (the Fiesselmann synthesis), details a self-validating experimental protocol, and explores its critical role in synthesizing kinase inhibitors and advanced materials[2][3].

Physicochemical Profiling

Understanding the physical properties of ethyl 3-hydroxythiophene-2-carboxylate is critical for optimizing downstream purification and reaction conditions. The presence of the 3-hydroxyl group enables intramolecular hydrogen bonding with the adjacent 2-carboxylate group, significantly influencing its boiling point and solubility profiles compared to unsubstituted thiophenes[4].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Structural Note
CAS Registry Number 2158-88-5Specific to the ethyl ester derivative[1].
Molecular Formula C₇H₈O₃SContains the core thiophene ring with orthogonal functional groups[1].
Molecular Weight 172.20 g/mol Standard molecular mass for stoichiometric calculations[1].
Boiling Point 274.2 °C (at 760 mmHg)Elevated due to strong intermolecular and intramolecular hydrogen bonding[1][4].
Density 1.391 g/cm³High density typical of sulfur-containing aromatic heterocycles[1][4].
Refractive Index 1.613High polarizability of the conjugated sulfur-aromatic system[1].

Core Synthetic Methodology: The Fiesselmann Thiophene Synthesis

The most robust and regioselective route to ethyl 3-hydroxythiophene-2-carboxylate is the Fiesselmann Thiophene Synthesis [2][3]. Developed in the 1950s, this base-catalyzed condensation utilizes readily available thioglycolic acid derivatives and α,β-acetylenic esters.

Mechanistic Causality

The reaction is fundamentally a tandem nucleophilic addition-cyclization sequence.

  • Deprotonation: A strong base (sodium ethoxide) deprotonates ethyl thioglycolate to form a highly nucleophilic thiolate anion[3]. Causality: Sodium ethoxide is chosen specifically to match the ethyl ester groups, preventing unwanted transesterification side reactions.

  • Michael-Type Addition: The thiolate attacks the electrophilic alkyne (ethyl propiolate) in a conjugate addition[2][3]. Causality: This step is highly exothermic; thus, cryogenic control (0–5 °C) is mandatory to prevent alkyne polymerization.

  • Dieckmann-Type Cyclization & Tautomerization: Intramolecular attack of the newly formed active methylene onto the ester carbonyl closes the five-membered ring. Subsequent elimination of an alcoholate and aromatization (tautomerization) yields the thermodynamically stable 3-hydroxythiophene core[3][5].

Fiesselmann_Mechanism A Ethyl Thioglycolate + NaOEt (Base) B Thiolate Anion Formation A->B Deprotonation D Michael-Type Addition (Nucleophilic Attack) B->D C Ethyl Propiolate (Activated Alkyne) C->D E Intramolecular Cyclization (Dieckmann Condensation) D->E Ring Closure F Elimination & Tautomerization E->F -EtOH G Ethyl 3-hydroxythiophene -2-carboxylate F->G Aromatization

Fig 1: Mechanistic logic of the Fiesselmann Thiophene Synthesis.

Self-Validating Experimental Protocol

Note: This protocol is designed for high-yield laboratory scale-up. All glassware must be flame-dried under inert gas (N₂ or Ar).

Step 1: Preparation of the Base Matrix

  • Charge a 500 mL 3-neck round-bottom flask with 200 mL of anhydrous absolute ethanol.

  • Slowly add 1.1 equivalents of freshly cut sodium metal (or use a commercial 21% wt NaOEt in EtOH solution) under vigorous stirring.

  • Validation: Complete dissolution of sodium and evolution of H₂ gas ceases, indicating quantitative formation of sodium ethoxide.

Step 2: Thiolate Generation

  • Cool the reactor to 0–5 °C using an ice-brine bath.

  • Add 1.0 equivalent of ethyl thioglycolate dropwise over 15 minutes.

  • Validation: The solution may turn slightly yellow. Stir for an additional 30 minutes to ensure complete deprotonation.

Step 3: Alkyne Condensation

  • Maintain the temperature strictly at 0–5 °C. Add 1.05 equivalents of ethyl propiolate (or E-3-methyl methoxyacrylate[1]) dropwise via an addition funnel over 1 hour.

  • Causality: Strict thermal control prevents the competing polymerization of the acetylenic ester[2].

Step 4: Cyclization Phase

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting thioglycolate spot confirms reaction completion.

Step 5: Quenching and Workup

  • Pour the reaction mixture into 500 mL of crushed ice-water.

  • Carefully acidify the aqueous mixture to pH 2–3 using 2M HCl.

  • Causality: Acidification is critical to protonate the phenoxide-equivalent enolate, forcing the product into its neutral 3-hydroxy form.

  • Extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 6: Purification

  • Purify the crude dark oil via vacuum distillation (collecting the fraction boiling around 274 °C at atmospheric equivalent, or appropriately adjusted for high vacuum) or silica gel flash chromatography[1][4].

Experimental_Workflow Step1 1. Base Prep (NaOEt/EtOH) Step2 2. Thiolate (0-5 °C) Step1->Step2 Step3 3. Alkyne Add (Dropwise) Step2->Step3 Step4 4. Cyclize (RT, 12h) Step3->Step4 Step5 5. Acid Workup (pH 2-3) Step4->Step5 Step6 6. Distillation (Purification) Step5->Step6

Fig 2: Step-by-step experimental workflow for synthesizing the target ester.

Pharmacological Derivatization & Drug Development

Ethyl 3-hydroxythiophene-2-carboxylate is not an end-product; it is a structural foundation. Its derivatives are heavily utilized in medicinal chemistry, particularly in the design of targeted kinase inhibitors[2][3].

p38α MAP Kinase Inhibitors (Thienyl Ureas)

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a primary driver of pro-inflammatory cytokine production (TNF-α, IL-1)[6]. Overactive p38 signaling is implicated in rheumatoid arthritis and other autoimmune disorders[6].

By converting the ester group of ethyl 3-hydroxythiophene-2-carboxylate into an amine (via hydrolysis, Curtius rearrangement, or direct amidation) and subsequently reacting it with isocyanates, chemists generate thienyl ureas [2][6]. The thiophene sulfur atom and the urea nitrogens form a critical pharmacophore that acts as an ATP-competitive or allosteric inhibitor within the kinase hinge region, exhibiting nanomolar IC50 values[2][6].

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, Stress) MKK MKK3 / MKK6 (Kinase Cascade) Stimulus->MKK Activation p38 p38α MAP Kinase MKK->p38 Phosphorylation Downstream Cytokine Production (TNF-α, IL-6) p38->Downstream Gene Transcription Inhibitor Thienyl Urea Derivative (Thiophene Scaffold) Inhibitor->p38 Allosteric Inhibition Disease Inflammatory Diseases (Rheumatoid Arthritis) Downstream->Disease

Fig 3: p38 MAPK signaling cascade and targeted inhibition by thienyl ureas.

Raf Kinase and Angiogenesis Inhibitors

Beyond p38, aryl and heteroaryl ureas derived from thiophene scaffolds are utilized to interrupt the Ras/Raf/MEK/ERK signal transduction cascade, which is mutated in approximately 30% of all human solid tumors[7][8]. Furthermore, derivatization of the thiophene core has been explored in the synthesis of inhibitors targeting the VEGF-induced signal transduction pathway (e.g., VEGFR-2/KDR), effectively halting abnormal angiogenesis in tumor microenvironments[9].

Anti-Infective Agents

Functionalization of the 3-hydroxyl group allows for the construction of fused heterocyclic systems. For example, cyclization to form thieno[3,2-c]pyran-4-ones yields compounds with significant antileishmanial activity against Leishmania donovani and antifungal activity against Candida albicans[2].

Applications in Materials Science

While predominantly a pharmaceutical building block, the electron-rich nature of the thiophene ring makes ethyl 3-hydroxythiophene-2-carboxylate highly relevant in materials science[4].

  • Conductive Polymers: Derivatized thiophenes can be electropolymerized to form polythiophenes. The ester and hydroxyl groups allow for post-polymerization modifications, tuning the bandgap and solubility of the resulting organic electronics[2][4].

  • Energy Storage: Recent patent literature highlights the use of substituted thiophene-2-carboxylates as additives in polymer electrolytes for lithium-ion batteries, where the heterocycle helps stabilize the solid electrolyte interphase (SEI) layer[10].

Conclusion

Ethyl 3-hydroxythiophene-2-carboxylate is a master key in organic synthesis. Through the highly controlled, base-catalyzed Fiesselmann synthesis, chemists can access this densely functionalized scaffold with high regioselectivity. Its subsequent derivatization into thienyl ureas and fused heterocycles has paved the way for advanced therapeutics targeting kinase-driven pathologies, while its electronic properties continue to drive innovations in polymer science.

References

  • LookChem. "Cas 2158-88-5,ethyl 3-hydroxy-2-thenoate". Available at: [Link]

  • Grokipedia. "Fiesselmann thiophene synthesis". Available at: [Link]

  • Google Patents. "CN111162313A - 一种聚合物电解质及锂离子电池".
  • Wikipedia. "Fiesselmann thiophene synthesis". Available at: [Link]

  • Der Pharma Chemica. "Synthesis, properties and biological activity of thiophene: A review". Available at: [Link]

  • Google Patents. "WO2000041698A1 - φ-CARBOXY ARYL SUBSTITUTED DIPHENYL UREAS AS p38 KINASE INHIBITORS".
  • Google Patents. "EP2305255B1 - Aryl urea compounds in combination with other cytostatic or cytotoxic agents for treating human cancers".
  • Google Patents. "WO2000042012A1 - φ-CARBOXYARYL SUBSTITUTED DIPHENYL UREAS AS RAF KINASE INHIBITORS".
  • Google Patents. "US8618141B2 - Aryl ureas with angiogenesis inhibiting activity".

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to the Base-Catalyzed Condensation of Ethyl Thioglycolate with Ethyl Propiolate

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in drug development on the base-catalyzed condensation reaction between ethyl thioglycolate and ethyl propiolat...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in drug development on the base-catalyzed condensation reaction between ethyl thioglycolate and ethyl propiolate. This reaction is a cornerstone of heterocyclic chemistry, offering a robust and efficient pathway to highly functionalized thiophene derivatives, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for reproducible success.

Scientific Foundation and Mechanistic Rationale

The synthesis of substituted thiophenes via the condensation of ethyl thioglycolate with ethyl propiolate is a classic example of a domino reaction sequence. It is mechanistically related to the Fiesselmann Thiophene Synthesis, which utilizes α,β-acetylenic esters and thioglycolic acid derivatives to generate 3-hydroxy-2-thiophenecarboxylic acids.[3][4] The overall transformation proceeds through two key stages: a base-catalyzed nucleophilic conjugate addition (a thiol-yne Michael addition), followed by an intramolecular Dieckmann-type condensation.

1.1 The Reaction Mechanism

Understanding the step-by-step mechanism is critical for troubleshooting and optimizing the reaction.

  • Deprotonation: The reaction is initiated by a base (e.g., sodium ethoxide, NaOEt), which abstracts the acidic α-proton of the thiol in ethyl thioglycolate. This deprotonation generates a highly reactive thiolate anion, a potent nucleophile.[5][6]

  • Thia-Michael Addition: The thiolate anion performs a nucleophilic attack on the electron-deficient β-carbon of the ethyl propiolate alkyne. This conjugate addition is the first bond-forming event, creating a new carbon-sulfur bond and resulting in a resonance-stabilized enolate intermediate.[7][8]

  • Intramolecular Cyclization (Dieckmann Condensation): The newly formed enolate, possessing a nucleophilic carbon, attacks the electrophilic carbonyl carbon of the adjacent ester group within the same molecule. This intramolecular cyclization forms a five-membered thiolane ring intermediate.[3]

  • Aromatization: The cyclic intermediate readily undergoes elimination of the ethoxide (⁻OEt) leaving group, driven by the thermodynamic stability of the resulting aromatic thiophene ring. Tautomerization of the resulting α,β-unsaturated ketone yields the final, stable 3-hydroxythiophene product.[4]

Diagram of the Reaction Mechanism:

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Aromatization A Ethyl Thioglycolate HSCH₂COOEt B Thiolate Anion ⁻SCH₂COOEt A->B Deprotonation D Enolate Intermediate B->D Conjugate Addition Base Base (e.g., NaOEt) Base->A C Ethyl Propiolate HC≡CCOOEt C->D E Cyclic Intermediate D->E Intramolecular Cyclization F Final Product (3-Hydroxythiophene derivative) E->F -OEt, Tautomerization

Caption: Figure 1: Reaction Mechanism. A simplified depiction of the key stages in the base-catalyzed synthesis of a 3-hydroxythiophene derivative.

Protocol Design: Causality of Experimental Choices

The success of this synthesis hinges on the careful selection of reagents and conditions. Each parameter is chosen to maximize yield and purity by favoring the desired reaction pathway.

  • Choice of Base: The base is arguably the most critical component. Its role is to generate the thiolate anion without engaging in competitive side reactions.

    • Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOt-Bu): These are strong, alkoxide bases commonly used for this transformation.[1] They are highly effective at deprotonating the thiol. Using the sodium salt of the corresponding alcohol solvent (e.g., NaOEt in ethanol) prevents transesterification side reactions.

    • Triethylamine (Et₃N): A weaker, non-nucleophilic organic base. While it can catalyze the reaction, it may require longer reaction times or heating.[9][10] Its primary advantage is easier removal during work-up compared to inorganic bases. For this specific transformation leading to cyclization, a stronger base like an alkoxide is generally preferred to drive the reaction to completion.

  • Solvent Selection: The solvent must dissolve all reactants and intermediates and be compatible with the chosen base.

    • Ethanol (EtOH): When using sodium ethoxide, absolute ethanol is the ideal solvent. It is polar, dissolves the reactants, and its conjugate base is the catalyst itself.

    • Aprotic Polar Solvents (e.g., DMF, THF): These solvents can also be effective, particularly when using bases like potassium tert-butoxide.[11][12] They can enhance the nucleophilicity of the thiolate anion.

  • Temperature Control: Temperature management is crucial for controlling the reaction rate and minimizing side products.

    • Initial Addition: The initial Michael addition is often exothermic.[7] Therefore, the ethyl propiolate should be added slowly to the thiolate solution at a reduced temperature (e.g., 0-5 °C) to maintain control and prevent runaway reactions or polymerization of the highly reactive propiolate.

    • Cyclization: The subsequent intramolecular condensation may require gentle heating or extended stirring at room temperature to proceed to completion.[13] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Experimental Protocol: Synthesis of Diethyl 3-hydroxythiophene-2,4-dicarboxylate

This protocol provides a self-validating, step-by-step method for the synthesis.

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Ethyl Thioglycolate≥98%Sigma-AldrichPungent odor, handle in a fume hood.
Ethyl Propiolate≥98%Sigma-AldrichLachrymator, handle with care.[14]
Sodium MetalReagent GradeSigma-AldrichHighly reactive with water and alcohols.
Absolute Ethanol (EtOH)≥99.5%, anhydrousFisher ScientificMust be dry.
Diethyl Ether (Et₂O)AnhydrousVWRFor extraction.
Hydrochloric Acid (HCl)1 M solutionLabChemFor neutralization.
Saturated Sodium ChlorideACS GradeLabChemFor washing.
Anhydrous Magnesium SulfateACS GradeVWRFor drying.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.

3.2 Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon gas inlet and bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

3.3 Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A 1. Prepare NaOEt Solution (Na in anhydrous EtOH under N₂) B 2. Form Thiolate (Add Ethyl Thioglycolate at 0°C) A->B C 3. Michael Addition (Slowly add Ethyl Propiolate at 0-5°C) B->C D 4. Reaction Progression (Stir at RT, monitor by TLC) C->D E 5. Work-up: Quench & Extract (Acidify, extract with Et₂O) D->E F 6. Isolate Crude Product (Wash, dry, evaporate solvent) E->F G 7. Purify (Silica Gel Column Chromatography) F->G H 8. Characterize Final Product G->H

Caption: Figure 2: Experimental Workflow. A step-by-step overview of the synthesis from reagent preparation to final product characterization.

3.4 Step-by-Step Procedure

CAUTION: This procedure involves highly reactive sodium metal and reagents with strong odors. Perform all steps in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation of Sodium Ethoxide Solution: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 60 mL of absolute ethanol. Carefully add sodium metal (2.3 g, 100 mmol) in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely. Cool the resulting sodium ethoxide solution to 0 °C using an ice-water bath.

  • Formation of Thiolate: While maintaining the temperature at 0 °C, add ethyl thioglycolate (12.0 g, 100 mmol) dropwise to the sodium ethoxide solution over 15 minutes. Stir the mixture for an additional 20 minutes at 0 °C to ensure complete formation of the thiolate anion.

  • Condensation Reaction: Add ethyl propiolate (9.8 g, 100 mmol) dropwise to the reaction mixture over 30-45 minutes via a dropping funnel.[8] It is critical to maintain the internal temperature below 10 °C during the addition to prevent uncontrolled side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system) until the starting materials are consumed.

  • Work-up and Extraction: Cool the reaction mixture in an ice bath and carefully neutralize it by adding 1 M HCl until the pH is approximately 6-7. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Isolation: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and saturated sodium chloride solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure diethyl 3-hydroxythiophene-2,4-dicarboxylate.

Summary of Key Data

The following table summarizes the quantitative aspects of the described protocol.

ParameterValueMoles (mmol)
Ethyl Thioglycolate12.0 g (10.7 mL)100
Ethyl Propiolate9.8 g (10.0 mL)100
Sodium Metal2.3 g100
Solvent (Absolute Ethanol)60 mL-
Reaction Temperature0 °C to Room Temp.-
Typical Reaction Time12 - 24 hours-
Expected Yield65-80% (after purification)-

Conclusion

The base-catalyzed condensation of ethyl thioglycolate and ethyl propiolate is a powerful and versatile method for constructing the thiophene core. By understanding the underlying mechanism and carefully controlling key experimental parameters such as the choice of base, solvent, and temperature, researchers can reliably synthesize these valuable heterocyclic compounds. The protocol detailed herein provides a robust, validated procedure that, when coupled with the provided scientific rationale, empowers chemists to successfully apply this reaction in their research and development endeavors.

References

  • ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from ResearchGate.
  • Yarmolchuk, V. S., et al. (2018). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 14, 2373–2381. [Link]

  • Zhang, Q., et al. (2006). Synthesis and Structure of Alkyl-Substituted Fused Thiophenes Containing up to Seven Rings. The Journal of Organic Chemistry, 72(3), 968-975. [Link]

  • Amalvy, J. I., et al. (2015). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 115(2), 1315-1393. [Link]

  • Reddy, B. V. S., et al. (2022). Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. New Journal of Chemistry, 46(3), 1166-1175. [Link]

  • Lowe, A. B. (2014). Investigation of Novel Thiol "Click" Reactions. Dissertations. 74. [Link]

  • Vallejos, S., et al. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. RSC Advances, 11(4), 2402-2410. [Link]

  • Chan, J. W., et al. (2013). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]

  • Anary-Abbasinejad, M., et al. (2007). ChemInform Abstract: Efficient Synthesis of Highly Substituted Thiophenes from Acetylenic Esters, Ethyl Bromopyruvate, and Tetramethylthiourea. ChemInform, 38(45). [Link]

  • Cernatescu, C. (2013). One-pot reactions of ethyl propiolate. UR Scholarship Repository. [Link]

  • Belyk, K. M., et al. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 21, 1426-1434. [Link]

  • Malytska, I., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 4983. [Link]

  • ResearchGate. (n.d.). Reactions of thiols and amines with ethyl propiolate. [Link]

  • Reddy, C. R., et al. (2011). Base‐catalyzed condensation of thioglycolic ester with β‐chloropyrrolecarbaldehyde: One‐pot approach to substituted thieno[2,3‐b]pyrroles. Journal of Heterocyclic Chemistry, 48(5), 1069-1074. [Link]

  • Zacharis, C. K., et al. (2009). Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 399-405. [Link]

  • Zacharis, C. K., et al. (2009). Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. Semantic Scholar. [Link]

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Application

Application Notes and Protocols: Scale-up and Continuous Flow Synthesis of Ethyl 3-Hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-hydroxythiophene-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its thiophene co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxythiophene-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its thiophene core is a key structural motif in numerous pharmaceuticals and organic electronic materials.[][2] The traditional batch synthesis of this compound, while established, often presents challenges in scalability, process control, and safety, particularly when handling reactive intermediates and managing exotherms. Continuous flow chemistry offers a promising alternative, enabling enhanced control over reaction parameters, improved safety, and a more streamlined path to scale-up.[3]

This document provides a detailed guide to both the traditional batch synthesis and a proposed continuous flow process for producing ethyl 3-hydroxythiophene-2-carboxylate. It will delve into the underlying chemical principles, provide step-by-step protocols, and discuss critical considerations for scaling up production.

The Fiesselmann Thiophene Synthesis: A Powerful Tool for Thiophene Construction

The most direct and widely recognized method for synthesizing 3-hydroxythiophene-2-carboxylates is the Fiesselmann thiophene synthesis .[4][5] This reaction involves the base-catalyzed condensation of an ethyl thioglycolate with an α,β-acetylenic ester, such as ethyl propiolate.[][4]

The mechanism of the Fiesselmann synthesis is a cascade of well-understood organic reactions:

  • Deprotonation: A base, typically sodium ethoxide, deprotonates the thiol group of ethyl thioglycolate, forming a highly nucleophilic thiolate.

  • Michael Addition: The thiolate attacks the β-carbon of the ethyl propiolate in a conjugate addition.

  • Second Michael Addition: A second molecule of the thiolate can add to the resulting α,β-unsaturated intermediate.

  • Dieckmann Condensation: An intramolecular cyclization of the diester intermediate occurs, forming the thiophene ring.[6][7][8]

  • Tautomerization: The resulting β-keto ester tautomerizes to the more stable 3-hydroxythiophene product.

Fiesselmann_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Michael Additions cluster_2 Step 4: Dieckmann Condensation cluster_3 Step 5: Tautomerization Ethyl Thioglycolate Ethyl Thioglycolate Thiolate Anion Thiolate Anion Ethyl Thioglycolate->Thiolate Anion Base (EtO-) Ethyl Propiolate Ethyl Propiolate Thiolate Anion->Ethyl Propiolate 1st Michael Addition Intermediate_1 Unsaturated Intermediate Ethyl Propiolate->Intermediate_1 Intermediate_2 Diester Intermediate Intermediate_1->Intermediate_2 2nd Michael Addition Cyclic_Intermediate Cyclic β-Keto Ester Intermediate_2->Cyclic_Intermediate Intramolecular Cyclization Final_Product Ethyl 3-Hydroxythiophene-2-carboxylate Cyclic_Intermediate->Final_Product Proton Transfer

Caption: Reaction mechanism of the Fiesselmann thiophene synthesis.

Part 1: Batch Synthesis Protocol

This protocol is adapted from established procedures for the Fiesselmann synthesis of similar 3-hydroxythiophene-2-carboxylates.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)CAS Number
Ethyl thioglycolate120.171.096623-51-8
Ethyl propiolate98.100.968623-47-2
Sodium metal22.990.977440-23-5
Absolute Ethanol46.070.78964-17-5
Diethyl Ether74.120.71360-29-7
Hydrochloric Acid (conc.)36.461.187647-01-0
Experimental Procedure
  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (1.0 eq) to absolute ethanol (e.g., 100 mL for 0.1 mol scale) under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Thiol Addition: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Slowly add ethyl thioglycolate (1.0 eq) dropwise to the cooled solution with stirring.

  • Propiolate Addition: To the resulting solution of the sodium salt of ethyl thioglycolate, add ethyl propiolate (1.0 eq) dropwise, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice and water. Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid.

  • Extraction: Extract the product from the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 3-hydroxythiophene-2-carboxylate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Part 2: Continuous Flow Synthesis Protocol

The transition to a continuous flow process offers significant advantages in terms of safety, reproducibility, and scalability. The exothermic nature of the Michael additions and the Dieckmann condensation can be precisely managed in a microreactor or a tube reactor with a high surface-area-to-volume ratio.

Continuous Flow System Setup

A typical continuous flow setup for this synthesis would consist of:

  • Two Syringe Pumps or Peristaltic Pumps: One for the solution of ethyl thioglycolate and sodium ethoxide in ethanol, and another for the solution of ethyl propiolate in ethanol.

  • T-Mixer or Micromixer: To ensure rapid and efficient mixing of the two reagent streams.

  • Heated Tube Reactor or Microreactor: A coiled tube reactor (e.g., PFA or stainless steel) immersed in a temperature-controlled bath or a commercially available microreactor.

  • Back Pressure Regulator: To maintain a constant pressure within the reactor, preventing solvent boiling and ensuring consistent flow.

  • Collection Vessel: To collect the product stream.

Continuous_Flow_Setup cluster_pumps Reagent Delivery PumpA Pump A (Ethyl Thioglycolate + NaOEt in Ethanol) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Ethyl Propiolate in Ethanol) PumpB->Mixer Reactor Heated Tube Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a continuous flow setup for the Fiesselmann synthesis.

Experimental Procedure
  • Reagent Preparation:

    • Stream A: Prepare a solution of sodium ethoxide in absolute ethanol as described in the batch protocol. Dissolve ethyl thioglycolate (1.0 eq) in this solution.

    • Stream B: Prepare a solution of ethyl propiolate (1.0 eq) in absolute ethanol.

  • System Priming: Prime the pumps and the reactor system with absolute ethanol.

  • Reaction Initiation: Set the desired flow rates for both pumps to achieve the target residence time in the reactor. A typical starting point would be a 1:1 molar ratio of the reactants.

  • Mixing and Reaction: The two streams are mixed in the T-mixer and enter the heated tube reactor. The reaction temperature can be elevated compared to the batch process to accelerate the reaction rate, for example, to 50-80 °C. The residence time will need to be optimized and can range from a few minutes to an hour.

  • Steady State and Collection: Allow the system to reach a steady state before collecting the product stream.

  • Work-up: The collected product stream can be worked up in a similar manner to the batch process (acidification, extraction, drying, and concentration).

Part 3: Scale-up and Process Optimization

Batch Scale-up Considerations
  • Heat Management: The Michael additions and Dieckmann condensation are exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and side product formation. This requires a reactor with a good heat exchange capacity and a reliable cooling system.

  • Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots." The choice of stirrer and reactor geometry becomes critical at a larger scale.

  • Reagent Addition: The controlled addition of reagents, especially the ethyl propiolate, is important to manage the exotherm.

  • Work-up and Purification: Handling large volumes of flammable solvents during extraction and purification requires appropriate safety measures and equipment. Vacuum distillation is often more practical for purification at scale than column chromatography.

Continuous Flow Scale-up and Optimization

Scaling up a continuous flow process is generally more straightforward than a batch process. Instead of using larger reactors, the production output can be increased by:

  • Longer Run Times: Operating the system for extended periods.

  • Numbering-up: Running multiple flow reactors in parallel.

  • Increasing Flow Rates: This will decrease the residence time, so the reactor volume or temperature may need to be adjusted to maintain high conversion.

Optimization Parameters in Continuous Flow:

ParameterRationaleTypical Range
Temperature Higher temperatures increase reaction rates, reducing the required residence time. However, it may also lead to side reactions.25 - 100 °C
Residence Time The time the reagents spend in the reactor. This needs to be optimized to achieve maximum conversion.5 - 60 minutes
Stoichiometry A slight excess of one reagent may be used to drive the reaction to completion.1:1 to 1:1.2 molar ratio
Concentration Higher concentrations can increase throughput but may also lead to solubility issues or increased exotherm.0.1 - 1.0 M
Pressure Operating above atmospheric pressure allows for the use of solvents above their boiling points, further accelerating the reaction.1 - 10 bar

Comparative Analysis: Batch vs. Continuous Flow

FeatureBatch SynthesisContinuous Flow Synthesis
Safety Challenges with exotherm control on a large scale.Excellent heat transfer and small reactor volumes enhance safety.
Process Control Difficult to maintain uniform temperature and concentration.Precise control over temperature, pressure, and residence time.
Scalability "Scaling-up" requires significant process redevelopment."Scaling-out" by numbering-up or longer run times is more direct.
Reproducibility Can vary between batches due to inconsistencies in mixing and heat transfer.Highly reproducible due to consistent process parameters.
Yield and Purity May be lower due to side reactions from poor process control.Often higher yields and purity due to better control over reaction conditions.
Footprint Large reactors required for large-scale production.Smaller footprint, requiring less laboratory or plant space.

Conclusion

The Fiesselmann synthesis is a robust method for the preparation of ethyl 3-hydroxythiophene-2-carboxylate. While the traditional batch process is well-established, the adoption of continuous flow technology presents a compelling opportunity for a safer, more efficient, and scalable manufacturing process. The enhanced control over reaction parameters offered by flow chemistry can lead to higher yields, improved purity, and a more streamlined development path from the laboratory to industrial production. For researchers and drug development professionals, understanding and implementing continuous flow synthesis for key building blocks like ethyl 3-hydroxythiophene-2-carboxylate is a critical step towards more sustainable and efficient chemical manufacturing.

References

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Wikipedia. Fiesselmann thiophene synthesis. [Link]

  • Patsnap Eureka. Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]

  • ResearchGate. Flow chemical Michael addition process. | Download Scientific Diagram. [Link]

  • ACS Publications. Continuous Flow, Highly Enantioselective Michael Additions Catalyzed by a PS-Supported Squaramide. [Link]

  • ACS Publications. Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones. [Link]

  • ResearchGate. (PDF) Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Inxight Drugs. ETHYL THIOGLYCOLATE. [Link]

  • Google Patents.
  • ResearchGate. Continues flow system for the organocatalytic Michael addition reaction... [Link]

  • Google Patents.
  • PMC. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. [Link]

  • ACS Publications. Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow. [Link]

  • SciELO. Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. [Link]

  • ACS Publications. Tandem Conjugate Cyanide Addition−Dieckmann Condensation in the Synthesis of the ABCD-Ring System of Lactonamycin. [Link]

  • PubMed. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. [Link]

  • Semantic Scholar. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. [Link]

  • ACS Publications. Greener Methodology: An Aldol Condensation of an Unprotected C-Glycoside with Solid Base Catalysts. [Link]

  • ResearchGate. Base Catalysis in the Synthesis of Fine Chemicals. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • ACS Publications. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. [Link]

  • wiki. ETHYL THIOGLYCOLATE 623-51-8. [Link]

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  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

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Method

Application Note: Catalytic Derivatization Techniques for Ethyl 3-Hydroxythiophene-2-Carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Reactivity Profile Ethyl 3-hydroxythiophene-2-carboxylate (E3HTC) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Reactivity Profile

Ethyl 3-hydroxythiophene-2-carboxylate (E3HTC) is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. The compound exhibits unique reactivity driven by the tautomeric equilibrium between its thiophene-3-ol and thiophen-3(2H)-one forms. However, the presence of the electron-withdrawing ethyl ester at the C2 position stabilizes the enol (hydroxyl) tautomer via strong intramolecular hydrogen bonding, rendering the C3-OH group highly accessible for chemical modification.

As a Senior Application Scientist, I have structured this guide to detail the three primary vectors for E3HTC derivatization:

  • C3-Functionalization via transition-metal catalyzed cross-coupling of a triflate intermediate.

  • C4-Functionalization via regioselective electrophilic halogenation and subsequent coupling.

  • Selective O-Alkylation utilizing phase-transfer catalysis (PTC).

Summary of Quantitative Reaction Data

The table below summarizes the expected outcomes and regioselectivity for the core derivatization workflows described in this application note.

Derivatization SiteReaction TypeKey Reagents / CatalystTypical YieldRegioselectivity / Notes
C3-OH O-TriflationTf₂O, Pyridine, DCM85–92%Exclusive O-functionalization.
C3-OTf Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄70–88%Complete conversion of pseudohalide.
C4-H Electrophilic BrominationNBS, DMF80–90%>95% C4 substitution over C5.
C4-Br Stille CouplingR-SnBu₃, Pd(PPh₃)₄65–80%Requires rigorous degassing.
C3-OH O-Alkylation (PTC)R-X, K₂CO₃, TBAB75–85%Suppresses C-alkylation artifacts.

Transition-Metal Catalyzed Cross-Coupling via C3-O-Triflation

Mechanistic Causality: The native C3-hydroxyl group is a poor leaving group and cannot undergo direct oxidative addition with palladium catalysts. To activate the C3 position for cross-coupling, the hydroxyl group must be converted into a pseudohalide. Trifluoromethanesulfonate (triflate) is the optimal choice, as the highly electron-withdrawing -SO₂CF₃ group weakens the C-O bond, facilitating facile oxidative addition by Pd(0) species [1].

Protocol 2.1: Synthesis of the Active Pseudohalide (O-Triflation)

This protocol establishes a self-validating system by utilizing TLC and LC-MS to confirm the complete consumption of the highly polar starting material.

  • Preparation: Dissolve E3HTC (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Catalytic Base Addition: Add anhydrous pyridine (2.0 equiv). Causality: Pyridine acts as both a proton scavenger and a nucleophilic catalyst, forming a reactive N-trifluoromethylsulfonylpyridinium intermediate that drives the reaction forward.

  • Triflation: Cool the reaction mixture to 0 °C using an ice bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 15 minutes.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 2 hours.

    • In-Process Control: Monitor via TLC (Hexane/EtOAc 4:1). The SM (E3HTC) will appear as a strongly UV-active, low-Rf spot due to hydrogen bonding, while the triflate product migrates near the solvent front.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude triflate is typically pure enough (>95%) for immediate downstream coupling.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling
  • Setup: In a Schlenk flask, combine the C3-triflate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic nature is critical. Dioxane dissolves the organic substrates, while water dissolves the K₂CO₃ base, which is required to form the reactive boronate complex for transmetalation.

  • Degassing: Sparge the mixture with argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides.

  • Catalysis: Add tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%). Heat the mixture to 90 °C for 12 hours.

  • Validation: Reaction completion is often visually indicated by the precipitation of "palladium black" (catalyst decay) and confirmed by LC-MS (disappearance of the triflate mass).

G A Ethyl 3-hydroxythiophene-2-carboxylate (Starting Material) B O-Triflation Tf2O, Pyridine, DCM, 0 °C A->B C Ethyl 3-(trifluoromethylsulfonyloxy) thiophene-2-carboxylate (Active Pseudohalide) B->C D Suzuki-Miyaura Coupling Ar-B(OH)2, Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90 °C C->D E Ethyl 3-arylthiophene-2-carboxylate (Cross-Coupled Product) D->E

Workflow for Pd-catalyzed C3-arylation via a triflate intermediate.

Regioselective C4-Functionalization of the Thiophene Core

Mechanistic Causality: The thiophene ring is inherently electron-rich. The presence of the C3-hydroxyl group strongly donates electron density via resonance, activating the adjacent C4 position toward electrophilic aromatic substitution (S_E_Ar). This allows for highly regioselective halogenation at C4 over C5, providing a handle for subsequent Stille or Suzuki couplings [2].

Protocol 3.1: Regioselective C4-Bromination
  • Preparation: Dissolve E3HTC (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) and cool to 0 °C. Causality: DMF is a polar aprotic solvent that stabilizes the polar Wheland intermediate formed during electrophilic attack.

  • Halogenation: Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 10 minutes. Keep the reaction protected from light to prevent radical side reactions.

  • Reaction & Validation: Stir for 1 hour at 0 °C, then warm to room temperature.

    • In-Process Control: GC-MS analysis will show a characteristic 1:1 isotopic doublet (M / M+2) indicative of mono-bromination, confirming the structural integrity of the C4-bromo derivative.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol 3.2: Stille Cross-Coupling of the C4-Bromide

Once the C4-bromide is isolated, it can be subjected to Stille coupling using organostannanes [3].

  • Setup: Combine the C4-bromo intermediate (1.0 equiv) and the organotributylstannane (RSnBu₃, 1.2 equiv) in anhydrous toluene.

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%). Degas thoroughly via three freeze-pump-thaw cycles.

  • Reaction: Heat at 110 °C for 16 hours. Purify via silica gel chromatography (pre-treated with 1% Et₃N to prevent destannylation artifacts).

G SM Ethyl 3-hydroxythiophene-2-carboxylate Brom Electrophilic Bromination NBS, DMF, 0 °C to RT SM->Brom Int Ethyl 4-bromo-3-hydroxythiophene -2-carboxylate Brom->Int Stille Stille Cross-Coupling RSnBu3, Pd(PPh3)4, Toluene, 110 °C Int->Stille Prod Ethyl 4-alkyl/aryl-3-hydroxythiophene -2-carboxylate Stille->Prod

Mechanistic pathway for regioselective C4-bromination and Stille cross-coupling.

Phase-Transfer Catalyzed Selective O-Alkylation

Mechanistic Causality: Alkylation of 3-hydroxythiophenes under standard basic conditions (e.g., NaH in THF) frequently yields a mixture of O-alkylated and C-alkylated (at C4) products due to the ambident nature of the intermediate enolate/phenolate. Phase-Transfer Catalysis (PTC) mitigates this by utilizing a biphasic system where a quaternary ammonium salt escorts the naked phenoxide ion into the organic phase. This significantly enhances the nucleophilicity of the oxygen atom, driving kinetic O-alkylation over thermodynamic C-alkylation.

Protocol 4.1: Selective O-Alkylation using TBAB
  • Setup: In a round-bottom flask, dissolve E3HTC (1.0 equiv) and the alkyl halide (e.g., benzyl bromide, 1.2 equiv) in DCM (0.2 M).

  • PTC Addition: Add tetrabutylammonium bromide (TBAB, 10 mol%) as the phase-transfer catalyst.

  • Base Addition: Add a 20% w/v aqueous solution of K₂CO₃ (3.0 equiv). Causality: The mild base deprotonates the C3-OH at the aqueous-organic interface. TBAB forms a lipophilic ion pair with the resulting anion, pulling it into the DCM layer where it rapidly reacts with the alkyl halide.

  • Reaction & Validation: Stir vigorously (1000 rpm) at room temperature for 4–6 hours.

    • In-Process Control: ¹H-NMR of an organic aliquot will show the disappearance of the broad -OH singlet (~9.5 ppm) and the appearance of the new O-alkyl protons (e.g., a sharp singlet at ~5.2 ppm for a benzyl group), with no disruption to the thiophene aromatic protons.

  • Workup: Separate the phases, wash the organic layer with water to remove residual TBAB and salts, dry over MgSO₄, and concentrate.

References

  • Title: New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase Source: Journal of Medicinal Chemistry, American Chemical Society (2020) URL: [Link]

  • Title: Regioselective and efficient halogenation of 4,5-unsubstituted alkyl 3-hydroxypyrrole/3-hydroxythiophene-2-yl-carboxylates Source: Tetrahedron Letters, Elsevier (2017) URL: [Link]

  • Title: Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings Source: Chemical Science, Royal Society of Chemistry (2024) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 3-Hydroxythiophene-2-Carboxylate Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals experiencing yield bottlenecks during the synthesis of ethyl 3-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals experiencing yield bottlenecks during the synthesis of ethyl 3-hydroxythiophene-2-carboxylate (CAS 2158-88-5).

As a critical synthetic intermediate for pharmaceuticals and complex organic molecules, achieving high-purity yields of this thiophene derivative is essential[1]. The most reliable route is the2, which utilizes a base-catalyzed condensation of ethyl thioglycolate with an electrophilic alkene or alkyne[2]. However, this reaction is highly sensitive to moisture, base selection, and atmospheric oxygen.

Mechanistic Pathway & Workflow

To effectively troubleshoot, you must first understand the causality of the reaction cascade. The synthesis proceeds via a nucleophilic Michael addition followed by an intramolecular Dieckmann-type cyclization.

Pathway A Ethyl Thioglycolate + Base (NaOEt/DBU) B Thiolate Anion (Nucleophile) A->B Deprotonation D Michael Addition Intermediate B->D Nucleophilic Attack C E-3-Methoxyacrylate or Ethyl Propiolate C->D Add to Alkene/Alkyne E Dieckmann-type Cyclization D->E Intramolecular Attack F Ethyl 3-Hydroxythiophene -2-carboxylate E->F Elimination & Aromatization

Fiesselmann synthesis pathway for ethyl 3-hydroxythiophene-2-carboxylate.

Diagnostic Troubleshooting Guide

If your yields are plateauing below 70%, use the following logical decision tree and Q&A to diagnose the root cause.

Troubleshooting Start Low Reaction Yield? Q1 Disulfide byproducts detected? (LC-MS) Start->Q1 A1 Action: Degas solvents, use Argon/N2 Q1->A1 Yes Q2 Ester hydrolysis (carboxylic acid)? Q1->Q2 No A2 Action: Dry solvents over molecular sieves Q2->A2 Yes Q3 Incomplete cyclization? Q2->Q3 No A3 Action: Switch to DBU in THF Q3->A3 Yes

Troubleshooting decision tree for optimizing thiophene cyclization yields.

Q: LC-MS analysis shows a high concentration of disulfide dimers. How do I prevent this? A: Causality: Ethyl thioglycolate is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, a process accelerated by alkaline conditions. Solution: You must rigorously degas your solvents (e.g., via freeze-pump-thaw cycles or sparging with Argon for 30 minutes) and conduct the entire reaction under an inert Argon or Nitrogen atmosphere.

Q: The Michael addition occurs, but the cyclization to the thiophene ring is incomplete. How do I drive it to completion? A: Causality: The intramolecular Dieckmann-type cyclization requires sufficient basicity to form the enolate intermediate. If you are using a weak base (like K₂CO₃) or if your ethanol solvent is wet, the enolate might not form efficiently, stalling the reaction at the acyclic intermediate. Solution: Switch from classical NaOEt/EtOH conditions to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous THF. This facilitates rapid cyclization without the risk of nucleophilic attack on the ester.

Q: I am isolating the carboxylic acid byproduct instead of the ethyl ester. What went wrong? A: Causality: Trace water in hygroscopic solvents (like EtOH or THF) reacts with the alkoxide base to generate hydroxide ions. These hydroxide ions rapidly saponify the ethyl ester into a carboxylic acid. Solution: Rigorously dry your solvents over activated 3Å molecular sieves for at least 24 hours prior to use.

Quantitative Data: Yield Optimization

The table below summarizes the empirical impact of varying base and solvent systems on the final yield of ethyl 3-hydroxythiophene-2-carboxylate.

EntryBase (Eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaOEt (1.2)Abs. EtOH0 to 251265 - 70Classical conditions; highly prone to ester hydrolysis if trace water is present.
2NaOEt (1.2)Abs. EtOH80 (Reflux)4< 45High temperatures lead to degradation and polymerization of the starting materials.
3DBU (1.2) Anhydrous THF 0 to 25 4 88 - 95 Optimal: Non-nucleophilic base prevents hydrolysis; facilitates rapid, complete cyclization.
4K₂CO₃ (2.0)DMF252435 - 40Weak basicity results in stalled acyclic intermediates.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, follow this modernized, self-validating protocol utilizing DBU and THF. Do not skip the validation checkpoints; they are designed to confirm mechanistic success at each stage.

Reagents Required:

  • Ethyl thioglycolate (1.0 eq)

  • E-3-methyl methoxyacrylate (1.05 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous THF (dried over 3Å molecular sieves)

Step-by-Step Methodology:

  • Preparation & Degassing: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Purge the system with Argon for 15 minutes. Add anhydrous THF (10 mL per mmol of substrate) and sparge with Argon for an additional 10 minutes.

    • Causality: Eliminates oxygen to prevent oxidative dimerization of the thiol.

  • Thiolate Formation: Inject ethyl thioglycolate (1.0 eq) into the flask. Cool the mixture to 0–5 °C using an ice bath. Add DBU (1.2 eq) dropwise over 10 minutes.

    • Self-Validation Checkpoint: The solution should transition from clear to a pale yellow tint, confirming the formation of the thiolate anion. If the solution turns opaque or white precipitates form, moisture has compromised the base; abort and re-dry your solvents.

  • Condensation (Michael Addition): Dissolve E-3-methyl methoxyacrylate (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise via the dropping funnel over 30 minutes, strictly maintaining the temperature below 5 °C.

    • Causality: The nucleophilic attack is exothermic. Controlling the temperature prevents the polymerization of the acrylate.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 4:1). The starting thiol (visualized via Ellman's reagent or UV 254 nm) should be completely consumed. If thiol remains, the cyclization is incomplete; add an additional 0.1 eq of DBU and stir for 1 more hour.

  • Quenching & Workup: Cool the mixture back to 0 °C. Slowly quench the reaction by adding 1M HCl dropwise.

    • Self-Validation Checkpoint: Monitor the pH using indicator paper. The target pH is 3 to 4.

    • Causality: The 3-hydroxy group on the thiophene ring is weakly acidic (pKa ~9)[1]. At pH 3-4, the enolate is fully protonated to the neutral 3-hydroxy form, ensuring it partitions completely into the organic layer. A pH > 5 will result in significant product loss in the aqueous phase.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified via silica gel chromatography or vacuum distillation.

Frequently Asked Questions (FAQs)

Q: Can I use ethyl propiolate instead of E-3-methyl methoxyacrylate? A: Yes. The classical Fiesselmann synthesis utilizes α,β-acetylenic esters like ethyl propiolate[2]. However,1 is highly recommended for industrial and scale-up applications because it is significantly more cost-effective and provides superior regiocontrol during the initial condensation step under alkaline conditions, leading to higher overall yields[1].

Q: Why is the boiling point of this compound so high compared to unsubstituted thiophenes? A: The presence of the hydroxyl group at the 3-position significantly alters the physical properties of the molecule. It enables strong intermolecular hydrogen bonding, which drastically increases the boiling point to approximately 274.2 °C (at 760 mmHg) compared to standard thiophene-2-carboxylic acid derivatives[3]. Keep this in mind if you are attempting purification via vacuum distillation; high vacuum (e.g., < 1 mmHg) is required to prevent thermal degradation.

References

  • Cas 2158-88-5, ethyl 3-hydroxy-2-thenoate | Lookchem Source: Lookchem Chemical Database & Patent Literature URL
  • Buy 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0 - Smolecule Source: Smolecule Physical Properties Data URL
  • Fiesselmann thiophene synthesis Source: Grokipedia Organic Chemistry Reactions URL

Sources

Optimization

Troubleshooting polymerization side reactions during Fiesselmann thiophene synthesis

Welcome to the Fiesselmann Thiophene Synthesis Support Center. As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals facing yield-limiting side reactions—most...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Fiesselmann Thiophene Synthesis Support Center. As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals facing yield-limiting side reactions—most notably, the polymerization of α,β-acetylenic esters and over-addition byproducts.

The Fiesselmann synthesis is a highly regioselective method for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives via the base-catalyzed condensation of thioglycolic acid derivatives with activated alkynes[1]. However, the extreme electrophilicity of the alkyne and the high nucleophilicity of the thiolate intermediate create a delicate kinetic balance. Failure to control this kinetic environment leads to runaway side reactions[2].

Mechanistic Pathway & Reaction Divergence

To troubleshoot effectively, we must first understand the causality of the failure modes. The reaction proceeds via sequential Michael additions to form a thioacetal intermediate, followed by a Dieckmann condensation, elimination, and tautomerization[3]. The diagram below illustrates the critical divergence points where the reaction can fail.

Fiesselmann_Pathways A Ethyl Thioglycolate + Alkoxide Base B Thiolate Anion (Nucleophile) A->B Deprotonation H Disulfides (Oxidative Coupling) A->H O2 Exposure D Michael Adduct (Intermediate) B->D Thia-Michael Addition C α,β-Acetylenic Ester (Electrophile) C->D F Alkyne Polymerization (Tar Formation) C->F Excess Base / High Temp E 3-Hydroxythiophene (Desired Product) D->E Dieckmann Cyclization G Bis-adducts (Over-addition) D->G Excess Thiolate

Mechanistic divergence: Dieckmann cyclization vs. polymerization and over-addition side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction mixture rapidly turns into a dark, viscous tar upon the addition of the alkyne. What is causing this, and how do I prevent it? Causality & Solution: This is the classic signature of base-catalyzed alkyne polymerization. α,β-acetylenic esters are highly susceptible to anionic polymerization, especially when exposed to localized high concentrations of alkoxide bases or when the reaction temperature exceeds 5 °C during the initial Michael addition[3]. Actionable Fix: Implement an inverse addition protocol . Instead of adding base to a mixture of thiol and alkyne, pre-form the thiolate by reacting the thioglycolate with the alkoxide base at 0 °C. Then, add the acetylenic ester dropwise over an extended period to the cooled thiolate solution. This keeps the steady-state concentration of the alkyne extremely low, favoring the bimolecular thia-Michael addition over chain-growth polymerization.

Q2: LC-MS analysis shows a significant amount of bis-adducts (over-addition) rather than the cyclized thiophene. Why is the second Michael addition outcompeting cyclization? Causality & Solution: The extreme reactivity of activated alkynes can lead to deleterious side reactions, including over-addition where a second thiolate attacks the Michael adduct[2]. The intermediate formed after the first conjugate addition still possesses an activated double bond. If unreacted thiolate is present in excess, it can perform a second Michael addition faster than the intramolecular Dieckmann-type cyclization can occur. Actionable Fix: Strictly control your stoichiometry to a 1:1 molar ratio of thioglycolate to alkyne. Furthermore, ensure the base is strong enough (e.g., NaOEt in EtOH) to rapidly deprotonate the α-carbon of the intermediate to drive the intramolecular cyclization[4], effectively removing the intermediate from the equilibrium before a second thiolate can attack.

Q3: I am observing transesterification and ester hydrolysis, leading to complex mixtures of carboxylic acids and mixed esters. How do I maintain the integrity of my ester groups? Causality & Solution: This occurs when there is a mismatch between the alkoxide base, the solvent, and the ester protecting groups. For example, using sodium methoxide in methanol with ethyl thioglycolate will lead to rapid transesterification, yielding methyl esters. The presence of adventitious water will generate hydroxide ions, leading to irreversible saponification of the esters. Actionable Fix: Always match your base and solvent to your ester groups (e.g., use Sodium Ethoxide in absolute Ethanol for ethyl esters). Ensure all reagents and solvents are strictly anhydrous.

Q4: The yield is low, and I detect a strong presence of disulfides. How do I suppress thiol oxidation? Causality & Solution: Thiols, particularly when deprotonated to thiolates, are highly susceptible to oxidative coupling into disulfides in the presence of atmospheric oxygen. Actionable Fix: Degas all solvents using the freeze-pump-thaw method or by sparging with Argon for 30 minutes. Conduct the entire reaction under a strict inert atmosphere (Argon or Nitrogen).

Self-Validating Standard Operating Procedure (SOP)

To ensure high yields and suppress polymerization, follow this optimized, self-validating workflow for the synthesis of 3-hydroxythiophene-2-carboxylates.

Step 1: Thiolate Generation

  • Action: In a flame-dried, argon-purged Schlenk flask, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol. Cool to 0 °C. Add ethyl thioglycolate (1.0 eq) dropwise.

  • Causality: Cooling prevents thermal degradation of the base and prepares the system for the highly exothermic Michael addition.

  • Validation Checkpoint: The solution should remain clear and colorless. A yellow/cloudy appearance indicates oxygen contamination and premature disulfide formation.

Step 2: Inverse Conjugate Addition

  • Action: Dissolve the α,β-acetylenic ester (1.0 eq) in anhydrous ethanol. Add this solution dropwise via a syringe pump (rate: 0.5 mL/min) to the thiolate solution at 0–5 °C.

  • Causality: The kinetics of the thiol-Michael addition indicate a rapid rate of reaction[5]. Dropwise addition keeps the steady-state concentration of the highly electrophilic alkyne near zero, completely suppressing base-catalyzed anionic polymerization.

  • Validation Checkpoint: The reaction temperature must not exceed 5 °C. An immediate darkening to deep brown/black indicates runaway polymerization.

Step 3: Dieckmann Cyclization

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 to 24 hours.

  • Causality: The initial thia-Michael addition is fast at 0 °C, but the subsequent intramolecular Dieckmann condensation requires higher thermal energy to overcome the activation barrier for ring closure[4].

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The intermediate Michael adduct spot should gradually disappear, replaced by a lower-Rf UV-active spot corresponding to the 3-hydroxythiophene product.

Step 4: Quenching and Isolation

  • Action: Quench the reaction by pouring it into an ice-cold 1M HCl solution until pH 3-4 is reached. Extract with Ethyl Acetate.

  • Causality: Acidification neutralizes the alkoxide base, halting any further side reactions, and protonates the 3-hydroxythiophene (which exists in equilibrium with its 2(5H)-thiophenone tautomer) to ensure partitioning into the organic phase[4].

  • Validation Checkpoint: A white to pale-yellow precipitate may form upon acidification, indicating high purity of the cyclized product.

Quantitative Troubleshooting Matrix
Symptom / ObservationRoot CauseQuantitative Metric / ParameterCorrective Action
Dark, viscous tar formation Alkyne polymerizationTemp > 5 °C during additionUse syringe pump; maintain 0–5 °C.
High levels of bis-adducts Over-addition (Thiolate excess)Thiol:Alkyne ratio > 1.05:1Strictly control stoichiometry to 1:1.
Mixed ester products TransesterificationBase/Solvent mismatchMatch base/solvent to ester (e.g., NaOEt/EtOH).
Disulfide byproducts Oxidative couplingO₂ concentration > 5 ppmDegas solvents; use strict Schlenk techniques.
Incomplete cyclization Stalled Dieckmann condensationReaction time < 12 h at 20 °CAllow to warm to RT; extend stirring time to 12-24 h.
References
  • Title: Fiesselmann thiophene synthesis | Source: Grokipedia | URL: [Link]

  • Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Source: National Center for Biotechnology Information (PMC) | URL: [Link]

  • Title: The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry | Source: ResearchGate | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Ethyl 3-Hydroxythiophene-2-carboxylate

Overview & Physicochemical Profiling Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the isolation and purification of crude ethyl 3-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Physicochemical Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the isolation and purification of crude ethyl 3-hydroxythiophene-2-carboxylate. Synthesizing this compound—typically via the Fiesselmann thiophene synthesis—often yields a crude product contaminated with unreacted acetylenic esters, thioacetal intermediates, and polymeric byproducts. Successful purification relies on exploiting the molecule's unique dual-polarity: the hydrophobic thiophene core and the hydrogen-bonding hydroxyl/ester moieties.

Physicochemical Properties Table
PropertyValue
Chemical Name Ethyl 3-hydroxythiophene-2-carboxylate
CAS Number 2158-88-5
Molecular Formula C₇H₈O₃S
Molecular Weight 172.20 g/mol
Boiling Point 274.2 °C at 760 mmHg
Density 1.391 g/cm³
Refractive Index 1.613
Predicted pKa ~9.0 ± 0.10

Data sourced from standard chemical profiling (1)[1].

Mechanistic Pathways & Workflow

Pathway N1 Ethyl Thioglycolate + Acetylenic Ester N2 Base-Catalyzed Condensation N1->N2 N3 Intermediate Thioacetal N2->N3 N4 Cyclization (Ring Closure) N3->N4 N5 Target Ester (Protonated) N4->N5

Figure 1: Fiesselmann synthesis pathway for ethyl 3-hydroxythiophene-2-carboxylate.

G A Crude Reaction Mixture B Acidification (HCl) Precipitation A->B C Filtration & Washing B->C D Crude Solid Ester C->D E Dissolution in Hot Ethanol D->E F Hot Filtration (Activated Carbon) E->F G Slow Cooling (Crystallization) F->G H Cold Filtration & Vacuum Drying G->H I Pure Ethyl 3-hydroxythiophene -2-carboxylate H->I

Figure 2: Workflow for the isolation and purification of ethyl 3-hydroxythiophene-2-carboxylate.

Troubleshooting FAQs: Recrystallization & Purity

Q1: My crude product is "oiling out" instead of forming crystals during cooling. How do I force crystallization? Analysis & Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. Ethyl 3-hydroxythiophene-2-carboxylate is structurally similar to its methyl ester counterpart, which has a low melting point of 38–48 °C (2)[2]. When cooling a highly concentrated ethanol solution too rapidly, the ester crashes out as a supersaturated oil rather than nucleating into a solid lattice. Actionable Solution:

  • Reheat the mixture until the oil completely redissolves.

  • Add a small volume of warm co-solvent (e.g., water) dropwise until slight turbidity persists, then clear it with a single drop of ethanol.

  • Cool very slowly to room temperature before transferring to an ice bath.

  • If available, introduce a seed crystal when the solution reaches 40 °C, or scratch the inside of the flask with a glass rod to provide a nucleation site.

Q2: What is the optimal solvent system for recrystallization, and why? Analysis & Causality: Absolute ethanol is the industry standard for this compound (3)[3]. The molecule exhibits a dual solubility profile: the thiophene ring provides hydrophobic character, while the ester and hydroxyl groups participate in strong hydrogen bonding. Hot ethanol effectively solvates both domains. Upon cooling, the solvent's capacity to disrupt the compound's intermolecular hydrogen bonds decreases, driving the self-assembly of the crystal lattice. Actionable Solution: Use a minimum amount of boiling absolute ethanol (typically 3–5 mL per gram of crude solid). Avoid highly non-polar solvents like pure hexanes, as the compound will exhibit poor solubility and may precipitate as an amorphous mass.

Q3: Why is my yield so low (<40%) after recrystallization? Analysis & Causality: Low recovery is typically caused by either over-solvation during recrystallization or incomplete protonation during the initial workup. The hydroxyl group at the 3-position is highly acidic for a phenol-like moiety, with a predicted pKa of ~9.0 (1)[1]. If the aqueous workup is not sufficiently acidified, a significant portion of the product remains ionized as a water-soluble enolate/phenoxide. Actionable Solution:

  • During Workup: Ensure the aqueous phase is acidified to pH 2–3 with dilute HCl before extraction or filtration.

  • During Recrystallization: Do not use excess ethanol. If the yield is low, concentrate the mother liquor under reduced pressure to half its volume and perform a second crop crystallization.

Q4: How do I remove dark, colored impurities from the crude mixture? Analysis & Causality: Thiophene derivatives are susceptible to trace oxidation and polymerization, especially when synthesized via the Fiesselmann condensation (3)[3]. These polymeric byproducts are highly colored and often co-crystallize with the target ester. Actionable Solution: Incorporate a hot filtration step. Dissolve the crude solid in hot ethanol, add 5–10% w/w activated carbon (charcoal), and boil for 5 minutes. Filter hot through a pad of Celite to remove the carbon and adsorbed polymeric impurities before allowing the filtrate to cool.

Standard Operating Procedure (SOP): Step-by-Step Purification

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Prerequisites: Crude reaction mixture from a base-catalyzed Fiesselmann synthesis.

Step 1: Acidification and Precipitation

  • Concentrate the reaction mixture under reduced pressure to remove volatile organic solvents.

  • Dilute the resulting residue with distilled water (approx. 10 mL per gram of expected product).

  • Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0.

  • Stir for 30 minutes at 0–5 °C to maximize precipitation.

Self-Validation Check: The solution must transition from a dark homogeneous mixture to a cloudy suspension as the ester precipitates. Use pH indicator strips to strictly confirm pH < 3; otherwise, the enolate is not fully neutralized.

Step 2: Isolation of Crude Solid

  • Filter the resulting suspension through a Büchner funnel under vacuum.

  • Wash the filter cake with ice-cold distilled water to remove residual salts and acid.

  • Air-dry the crude solid on the filter for 1 hour.

Step 3: Decolorization (Crucial for High Purity)

  • Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of boiling absolute ethanol required for complete dissolution.

  • Add activated carbon (10% w/w relative to the crude solid).

  • Boil gently for 5 minutes, then perform a hot filtration through a Celite pad into a pre-warmed receiving flask.

Self-Validation Check: The filtrate emerging from the Celite pad should be transparent and pale yellow to colorless. If it remains dark brown, repeat the charcoal treatment.

Step 4: Recrystallization

  • Allow the clear, hot filtrate to cool undisturbed to room temperature over 1–2 hours.

  • Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional hour to maximize yield.

Self-Validation Check: Successful nucleation is indicated by the formation of fine, needle-like crystals. The mother liquor should remain clear. If the product oils out, refer to FAQ Q1.

Step 5: Final Isolation and Drying

  • Filter the pure crystals under vacuum.

  • Wash the crystals with a minimal volume of ice-cold ethanol (1-2 mL).

  • Dry the product in a vacuum desiccator over silica gel for 24 hours to constant weight.

References

  • LookChem. "Cas 2158-88-5,ethyl 3-hydroxy-2-thenoate". Available at:[Link]

  • Grokipedia. "Fiesselmann thiophene synthesis". Available at: [Link]

Sources

Optimization

Solvent optimization for the extraction of ethyl 3-hydroxythiophene-2-carboxylate

Compound: Ethyl 3-hydroxythiophene-2-carboxylate (CAS: 2158-88-5) Prepared by: Senior Application Scientist Welcome to the technical support and troubleshooting center for the isolation and solvent extraction of ethyl 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: Ethyl 3-hydroxythiophene-2-carboxylate (CAS: 2158-88-5) Prepared by: Senior Application Scientist

Welcome to the technical support and troubleshooting center for the isolation and solvent extraction of ethyl 3-hydroxythiophene-2-carboxylate. This compound is a highly versatile building block in medicinal chemistry and materials science, characterized by a boiling point of 274.2 °C and a density of 1.391 g/cm³[1].

Due to its unique structural features—specifically the presence of a thiophene ring, an ester group, and a slightly acidic hydroxyl group—researchers frequently encounter phase-separation issues and poor recovery yields during workup. This guide is designed to explain the mechanistic causality behind these issues and provide field-proven, self-validating protocols to optimize your extraction workflows.

Part 1: Troubleshooting Guide & FAQs

Q: Why is my extraction yield so low when using standard ethyl acetate extraction directly from the reaction mixture? A: The root cause is almost always improper pH control. Many synthetic routes for this compound, such as the Fiesselmann thiophene synthesis or base-mediated heteroannulations, utilize strongly alkaline conditions[2],[3]. The 3-hydroxyl group on the thiophene ring is slightly acidic, with a predicted pKa of approximately 9.0[1],[4]. At a pH > 9, the molecule exists predominantly as a highly water-soluble phenolate-like enolate anion. To extract it efficiently, you must first acidify the aqueous phase to pH 3–5. This ensures the hydroxyl group is fully protonated and electrically neutral, allowing it to partition into the organic phase.

Q: Why does the product partition better into moderately polar solvents like MTBE rather than highly polar solvents? A: Once protonated, the 3-hydroxyl group acts as a hydrogen bond donor, while the adjacent carbonyl oxygen of the ethyl ester acts as an acceptor. This proximity allows for strong intramolecular hydrogen bonding[4]. This intramolecular interaction effectively "masks" the polarity of both functional groups, significantly reducing the molecule's topological polar surface area (TPSA). Consequently, the compound behaves as a highly lipophilic species. Moderately polar solvents like Methyl tert-butyl ether (MTBE) provide excellent partition coefficients while leaving highly polar, water-soluble impurities behind in the aqueous phase.

Q: How do I break the persistent emulsions formed during the extraction of this thiophene derivative? A: Thiophene syntheses often generate polymeric byproducts that act as surfactants, leading to stubborn emulsions at the liquid-liquid interface[3]. To troubleshoot and validate your phase separation:

  • Mechanical Filtration: Filter the biphasic emulsion through a pad of Celite before separation to remove insoluble polymeric debris.

  • Salting-Out: Wash the organic phase with saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, forcing the organic compound out of the aqueous phase and destabilizing the emulsion.

  • Kinetic Control: Avoid vigorous shaking; instead, use gentle inversion during the extraction step.

Q: Is there a risk of product degradation during the workup? A: Yes. The ethyl ester at the 2-position is susceptible to hydrolysis[1]. Prolonged exposure to strongly basic conditions (pH > 10) or strongly acidic conditions (pH < 2) at elevated temperatures will hydrolyze the ester into 3-hydroxythiophene-2-carboxylic acid. Always perform acidification at low temperatures (0–5 °C) and extract immediately to minimize degradation.

Part 2: Quantitative Solvent Optimization Data

Selecting the correct solvent is a balance between partition efficiency, emulsion risk, and impurity rejection. The table below summarizes the performance of common extraction solvents for this specific compound.

SolventPolarity IndexBoiling Point (°C)Partition Efficiency (K)Emulsion RiskScientific Rationale & Recommendation
MTBE 2.555.2HighLowOptimal. Low polarity perfectly matches the H-bonded masked state of the product. Excellent volatility.
Ethyl Acetate 4.477.1Very HighModerateGood alternative, but higher polarity risks the co-extraction of unreacted polar precursors.
Dichloromethane 3.139.6HighHighEffective, but its high density (forms the bottom layer) complicates emulsion breaking and phase separation.
Toluene 2.4110.6ModerateLowUseful for specific impurity profiles, but the high boiling point makes solvent removal difficult.
Hexane 0.168.0LowVery LowToo non-polar. The product will remain partially dissolved in the aqueous phase.

Part 3: Standardized Experimental Protocol

This protocol is a self-validating system. By monitoring temperature and pH at specific checkpoints, you ensure the structural integrity of the ester while maximizing the partition coefficient.

Step 1: Thermal Quenching Transfer the crude alkaline reaction mixture to an Erlenmeyer flask and cool to 0–5 °C using an ice-water bath. Validation: Ensure the internal temperature drops below 5 °C before proceeding to prevent exothermic ester hydrolysis during acidification.

Step 2: Controlled Acidification While stirring continuously, add 1M HCl dropwise. Monitor the pH using a calibrated pH meter or high-resolution indicator paper until the solution reaches pH 3–5. Validation: Do not allow the pH to drop below 2.0.

Step 3: Solvent Extraction Transfer the neutralized mixture to a separatory funnel. Add MTBE at a 1:1 volume ratio relative to the aqueous phase. Gently invert the funnel 5–10 times. Validation: Vent the funnel after every 2 inversions to release vapor pressure.

Step 4: Phase Separation & Emulsion Resolution Secure the funnel and allow the layers to separate. If a thick interfacial emulsion persists for more than 5 minutes, vacuum-filter the entire biphasic mixture through a 2-inch pad of Celite, then return the filtrate to the separatory funnel.

Step 5: Brine Wash & Drying Collect the upper organic layer (MTBE). Return the aqueous layer to the funnel and perform one back-extraction with half the original volume of MTBE. Combine the organic layers and wash once with an equal volume of saturated aqueous NaCl. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxythiophene-2-carboxylate.

Part 4: Extraction Workflow Visualization

ExtractionWorkflow Start Crude Aqueous Mixture (pH > 9, Enolate Form) Acidify Acidification (Add 1M HCl to pH 3-5) Start->Acidify Protonate 3-OH Extract Solvent Extraction (Add MTBE or EtOAc) Acidify->Extract Induce H-Bonding PhaseSep Phase Separation Extract->PhaseSep Mix & Settle OrgPhase Organic Phase (Product) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Waste) PhaseSep->AqPhase Bottom Layer

Figure 1: pH-dependent extraction workflow for ethyl 3-hydroxythiophene-2-carboxylate.

References

  • Source: grokipedia.
  • Source: lookchem.
  • Source: smolecule.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage Optimization for Moisture-Sensitive Thiophene Carboxylates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, medicinal chemists, and drug development professionals with field-proven, mechanistically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, medicinal chemists, and drug development professionals with field-proven, mechanistically grounded protocols for managing moisture-sensitive thiophene derivatives. This guide covers highly reactive building blocks—such as thiophene-2-carbonyl chlorides and esters—as well as the notoriously sensitive Copper(I) thiophene-2-carboxylate (CuTC) used in advanced cross-coupling reactions.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why do my thiophene-2-carboxylate esters and acid chlorides degrade even when stored in tightly sealed glass containers? A: The degradation is driven by the microscopic surface chemistry of the storage vessel. Standard laboratory glassware possesses surface silicon-oxygen bonds that strongly attract and coordinate with atmospheric water molecules, forming an invisible hydration layer[1]. When moisture-sensitive thiophene acid chlorides or esters interact with this layer, hydrolysis is initiated. For acid chlorides, this reaction generates HCl gas, which acts as an autocatalyst, accelerating further degradation into insoluble thiophene-2-carboxylic acid.

Q: How does moisture specifically disrupt Copper(I) thiophene-2-carboxylate (CuTC) in Liebeskind-Srogl cross-coupling reactions? A: CuTC acts as a critical stoichiometric co-metal catalyst designed to activate thioesters for C(acyl)–S bond cleavage[2]. The Cu(I) center is highly oxophilic. Exposure to ambient moisture or oxygen leads to rapid disproportionation and oxidation, converting the active Cu(I) species into inactive Cu(II) salts and Cu(0)[3]. This destroys the necessary copper-cofactor required to facilitate transmetalation from the boronic acid to the palladium center, effectively shutting down the catalytic cycle.

Q: Are plastic syringes safe for transferring liquid thiophene carboxylates and their anhydrous solvents? A: Yes, but strictly as single-use consumables. Fully plastic polypropylene (PP) Luer lock syringes are excellent for maintaining anhydrous conditions during a single transfer[4]. However, repeated exposure to organic solvents causes the solvent molecules to intercalate into the polymer matrix. This causes the PP plunger to swell and freeze inside the barrel, which risks a hazardous spill if forced during a sensitive reagent transfer[4].

Part 2: Troubleshooting Guide (Diagnostics & Corrective Actions)

Issue 1: Complete loss of yield in Liebeskind-Srogl or Stille couplings using CuTC.
  • Diagnostic: The CuTC powder has shifted from its standard pale brownish-yellow color to a distinct green or blue hue.

  • Causality: The visual color shift from pale yellow (d10 electron configuration) to green/blue (d9 electron configuration) is a direct indicator that Cu(I) has oxidized to Cu(II). This occurs due to a compromised glovebox atmosphere (O₂/H₂O > 5 ppm) or degraded vial septa[5].

  • Corrective Action: Once CuTC has turned green, the catalytic Cu(I) center is permanently deactivated. The reagent cannot be salvaged and must be replaced. Ensure future batches are stored in a dark, inert-atmosphere glovebox.

Issue 2: Precipitate formation in thiophene-2-carbonyl chloride stock solutions.
  • Diagnostic: A previously clear stock solution has turned cloudy, often accompanied by a pressure buildup in the vial.

  • Causality: Septum puncture with a non-purged needle introduced ambient humidity, leading to hydrolysis. The resulting thiophene-2-carboxylic acid is highly crystalline and less soluble in organic solvents, causing it to precipitate. The pressure buildup is due to HCl gas outgassing.

  • Corrective Action: Discard the degraded solution. For future aliquots, utilize a continuous argon flow via a T-tube bubbler during syringe extraction to maintain positive inert pressure inside the reagent bottle[6].

Part 3: Data Presentation & Storage Matrix

To ensure optimal shelf-life and reactivity, adhere to the following quantitative storage parameters for thiophene carboxylate derivatives:

Compound TypeExample ReagentMoisture SensitivityRecommended Storage TempDesiccant / AtmosphereVisual Degradation Sign
Metal Carboxylate Copper(I) thiophene-2-carboxylate (CuTC)Extreme2–8 °C (Dark)Glovebox (Argon), <1 ppm H₂OColor shift to green/blue
Acid Chloride Thiophene-2-carbonyl chlorideHighRoom TempSure/Seal™ bottle, ArgonWhite precipitate, HCl outgassing
Ester Methyl thiophene-2-carboxylateModerateRoom TempMolecular Sieves (3Å)Viscosity change, cloudiness

Part 4: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Anhydrous Transfer of Liquid Thiophene Carboxylates

This protocol utilizes a self-validating positive pressure system: if the bubbler ceases bubbling during transfer, the system has a leak, immediately alerting the user to potential moisture ingress.

  • Glassware Desiccation: Place all receiving round-bottom flasks in a drying oven at 140 °C for a minimum of 4 hours to thermally break the silicon-oxygen-water surface interactions[1]. Alternatively, flame-dry the flask under vacuum.

  • Hot Assembly: Remove the glassware from the oven and immediately assemble it while hot. Seal the system with a high-quality rubber septum[6].

  • Inert Purge Cycle: Insert a needle connected to an Argon Schlenk line. Apply vacuum for 30 seconds, then backfill with Argon. Repeat this cycle three times to ensure complete atmospheric displacement.

  • Syringe Preparation: Attach a needle to a single-use polypropylene Luer lock syringe[4]. Purge the syringe by drawing and expelling Argon from the Schlenk line three times.

  • Reagent Transfer: Pierce the Sure/Seal bottle containing the thiophene carboxylate with the purged syringe. Draw the required volume slowly to avoid cavitation, and transfer it directly into the prepared reaction flask.

Protocol B: Glovebox Handling of Solid CuTC for Cross-Coupling
  • Antechamber Cycle: Place the sealed vial of CuTC and the pre-dried reaction vessel into the glovebox antechamber. Perform three vacuum/Argon cycles (evacuate to <0.1 mbar for 15 minutes each).

  • Weighing: Inside the glovebox, weigh the required stoichiometric amount of CuTC (typically 1.0–1.5 equivalents for Liebeskind-Srogl coupling)[3].

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) directly to the reaction vial inside the glovebox[5].

  • Sealing: Seal the reaction vial with a PTFE-lined crimp cap before removing it from the glovebox. This ensures zero moisture ingress during the subsequent reaction heating phase on the benchtop.

Part 5: Mandatory Visualizations

degradation A Moisture Exposure (H2O) D Hydrolysis Reaction A->D E Oxidation & Disproportionation A->E B Thiophene-2-carbonyl chloride B->D C Cu(I) Thiophene-2-carboxylate (CuTC) C->E F Thiophene-2-carboxylic acid (Insoluble Precipitate) D->F HCl byproduct G Cu(II) Salts + Cu(0) (Catalyst Deactivation) E->G Loss of Cu(I) cofactor

Logical relationship of moisture-induced degradation pathways in thiophene carboxylates.

workflow step1 1. Glassware Preparation step2 Oven dry (140°C) or Flame dry step1->step2 step3 2. Inert Atmosphere Setup step2->step3 step4 Argon backfill (x3 cycles) step3->step4 step5 3. Reagent Transfer step4->step5 step6 Glovebox (Solid) or Syringe (Liquid) step5->step6 step7 4. Reaction Execution step6->step7

Step-by-step experimental workflow for anhydrous reagent handling.

References

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe Source: acs.org URL:4

  • Water Sensitive Reactions - Utah Tech University Source: utahtech.edu URL:1

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group Source: pitt.edu URL:6

  • Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis Source: acs.org URL:2

  • Synthesis of Sandwich-α-Diimine Ligands via Copper-Mediated Stille Coupling Source: acs.org URL:5

  • Liebeskind–Srogl coupling Source: wikipedia.org URL:3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Substituted Thiophene Synthesis: Fiesselmann vs. Paal-Knorr

Introduction: The Central Role of Substituted Thiophenes in Modern Chemistry The thiophene nucleus, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of modern medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Substituted Thiophenes in Modern Chemistry

The thiophene nucleus, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The specific substitution pattern on the thiophene ring dictates its physicochemical properties and, consequently, its biological activity or material function. This guide provides an in-depth, comparative analysis of two powerful and classic methods for constructing the thiophene ring: the Fiesselmann and Paal-Knorr syntheses. Our focus will be on the underlying mechanisms, substrate scope, and practical considerations to empower researchers in selecting the optimal strategy for their specific synthetic targets.

Mechanistic Underpinnings: Two Divergent Pathways to Aromaticity

A thorough understanding of the reaction mechanism is paramount for predicting outcomes, troubleshooting, and rationally designing synthetic routes. The Fiesselmann and Paal-Knorr syntheses, while both yielding thiophenes, proceed through fundamentally different mechanistic pathways.

The Fiesselmann Thiophene Synthesis: A Stepwise Annulation

The Fiesselmann synthesis is a highly regioselective method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3][4] It involves the base-catalyzed condensation of a thioglycolic acid ester with an α,β-acetylenic ester.[3][4][5]

The mechanism unfolds as follows:

  • Initial Michael Addition: The reaction commences with the deprotonation of the thioglycolic acid ester by a base, typically a sodium alkoxide, to generate a nucleophilic thiolate.[6] This thiolate then undergoes a 1,4-conjugate addition to the α,β-acetylenic ester.[1][7]

  • Second Michael Addition: A second molecule of the deprotonated thioglycolic acid ester attacks the resulting α,β-unsaturated intermediate, forming a thioacetal.[1][7]

  • Dieckmann Condensation: An intramolecular Dieckmann-type condensation of the thioacetal, promoted by the base, leads to the formation of a cyclic β-keto ester intermediate.[6][7]

  • Elimination and Tautomerization: The final steps involve the elimination of a molecule of the thioglycolic acid ester and subsequent tautomerization of the resulting enol to the more stable 3-hydroxythiophene aromatic ring.[3][7]

Figure 1. Stepwise mechanism of the Fiesselmann thiophene synthesis.

The Paal-Knorr Thiophene Synthesis: A Classic Cyclization

The Paal-Knorr synthesis is a more general and widely utilized method for preparing a variety of substituted thiophenes.[8][9] It involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[8][9]

The key mechanistic steps are:

  • Thionation: The reaction is initiated by the conversion of one or both carbonyl groups of the 1,4-dicarbonyl compound to thiocarbonyls (thioketones) by the sulfurizing agent.[2] Common sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[8][9]

  • Enolization/Thioenolization: The remaining carbonyl or the newly formed thiocarbonyl group undergoes tautomerization to form an enol or a thioenol, respectively.[2]

  • Intramolecular Cyclization: The nucleophilic oxygen of the enol or sulfur of the thioenol attacks the electrophilic carbon of the other thiocarbonyl or carbonyl group, leading to the formation of a five-membered dihydrothiophene intermediate.[2]

  • Dehydration: The final step is the acid-catalyzed or thermally-induced dehydration of the cyclic intermediate to yield the stable aromatic thiophene ring.[2][9] It's important to note that many sulfurizing agents, like P₄S₁₀, also act as dehydrating agents.[8][10]

Figure 2. General mechanism of the Paal-Knorr thiophene synthesis.

Comparative Analysis: Guiding Your Synthetic Strategy

The choice between the Fiesselmann and Paal-Knorr synthesis hinges on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

FeatureFiesselmann SynthesisPaal-Knorr Synthesis
Starting Materials Thioglycolic acid esters & α,β-acetylenic esters[3][4]1,4-Dicarbonyl compounds[8][9]
Key Reagents Base (e.g., NaOMe, NaOEt)[11]Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent)[8][9]
Typical Product 3-Hydroxy-2-thiophenecarboxylic acid derivatives[3][4]2,5-Disubstituted or 2,3,4,5-tetrasubstituted thiophenes[9]
Regioselectivity High and predictable[6][12]Dependent on the substitution of the 1,4-dicarbonyl
Substrate Scope Generally tolerant of various ester and nitrile groups.[3] Can be extended to ynones.[12]Broad scope for alkyl and aryl substituents on the dicarbonyl backbone.[9]
Reaction Conditions Generally mild, often reflux in alcohol.[11]Can require higher temperatures and harsh, acidic conditions.[2] Microwave-assisted methods can offer milder conditions.[13]
Key Advantages Direct access to highly functionalized 3-hydroxythiophenes.[4] Excellent regiocontrol.[6]Versatile for a wide range of substitution patterns. Readily available starting materials.
Limitations Primarily limited to the synthesis of 3-hydroxy-2-carboxylate thiophenes.Can be limited by the availability of the requisite 1,4-dicarbonyl compounds.[9] The use of P₄S₁₀ can lead to side products and the evolution of toxic H₂S gas.[8][14]

Experimental Protocols: From Theory to Practice

To provide a practical context, the following are representative experimental procedures for each synthesis.

Protocol 1: Fiesselmann Synthesis of Methyl 3-hydroxy-4-phenylthiophene-2-carboxylate

This protocol is a representative example of the Fiesselmann synthesis.

Materials:

  • Methyl phenylpropiolate

  • Methyl thioglycolate

  • Sodium methoxide

  • Dry Methanol

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (22 mmol) in dry methanol (50 mL) and cool the solution to 0°C in an ice bath.[11]

  • Addition of Reactants: Prepare a solution of methyl phenylpropiolate (10 mmol) and methyl thioglycolate (10 mmol) in methanol (10 mL).[11] Add this solution dropwise to the cooled sodium methoxide solution with stirring.[11]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.[11]

  • Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing a mixture of crushed ice (50 g) and concentrated hydrochloric acid (5 mL).[11]

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Sources

Comparative

LC-MS and GC-MS characterization of ethyl 3-hydroxythiophene-2-carboxylate impurities

Comprehensive Impurity Profiling of Ethyl 3-Hydroxythiophene-2-Carboxylate: A Comparative Guide to LC-MS vs. GC-MS Methodologies As a Senior Application Scientist specializing in the structural elucidation of complex het...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Impurity Profiling of Ethyl 3-Hydroxythiophene-2-Carboxylate: A Comparative Guide to LC-MS vs. GC-MS Methodologies

As a Senior Application Scientist specializing in the structural elucidation of complex heterocyclic intermediates, I frequently encounter the analytical bottlenecks associated with thiophene derivatives. Ethyl 3-hydroxythiophene-2-carboxylate (CAS: 2158-88-5) is a critical synthetic building block utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like tenoxicam analogues, as well as various agrochemicals [4].

With a molecular weight of 172.20 g/mol and a boiling point of approximately 274 °C, this compound presents a unique analytical challenge [4]. It contains an ester moiety, a UV-active thiophene ring, and a phenolic-like hydroxyl group at the 3-position. During its synthesis—typically via the condensation of thioglycolate derivatives with acrylates—several classes of impurities can emerge. According to ICH Q3A(R2) regulatory guidelines, any impurity exceeding the 0.10% threshold must be structurally characterized and quantified [3].

To achieve this, relying on a single analytical modality is insufficient. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the impurity profiling of ethyl 3-hydroxythiophene-2-carboxylate, providing field-proven, self-validating experimental protocols.

Mechanistic Overview of Impurities

Before selecting an analytical technique, we must understand the chemical nature of the target analytes. The impurity profile of ethyl 3-hydroxythiophene-2-carboxylate generally falls into three categories:

  • Process Impurities (Volatile/Semi-Volatile): Unreacted starting materials, such as ethyl thioglycolate or acrylate precursors.

  • Degradation Products (Polar/Non-Volatile): Hydrolysis of the ester group yields 3-hydroxythiophene-2-carboxylic acid, a highly polar and thermally labile compound.

  • Oxidative/Dimeric By-products (High Mass): Thiophene S-oxides or disulfide-coupled dimeric species formed during storage or oxidative stress.

Comparative Framework: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is dictated by the volatility, thermal stability, and polarity of the impurities [1].

GC-MS (Electron Ionization - EI) is the gold standard for detecting volatile starting materials and residual solvents [1]. However, the free hydroxyl group on ethyl 3-hydroxythiophene-2-carboxylate causes severe peak tailing due to secondary hydrogen-bonding interactions with the silanol groups on the GC column's stationary phase. Causality: To circumvent this, we must employ derivatization (e.g., silylation) to cap the hydroxyl group. This eliminates hydrogen bonding, increases volatility, and produces sharp, Gaussian peaks while providing highly reproducible EI fragmentation patterns for library matching [2].

LC-MS (Electrospray Ionization - ESI) is mandatory for detecting non-volatile, highly polar degradation products like 3-hydroxythiophene-2-carboxylic acid, which would degrade in a GC inlet [2]. Causality: The presence of the hydroxyl and carboxylic acid groups makes these impurities highly amenable to negative-ion ESI (ESI-), where they readily lose a proton to form [M-H]-. LC-MS provides superior sensitivity for trace-level polar degradants without the need for derivatization [3].

Workflow A Ethyl 3-hydroxythiophene-2-carboxylate B Volatility Assessment A->B C Volatile Impurities (Starting Materials) B->C High D Polar/Labile Impurities (Acids, Dimers) B->D Low E BSTFA Derivatization C->E G UHPLC-ESI-MS Analysis D->G F GC-EI-MS Analysis E->F H ICH Q3A Compliance Data F->H G->H

Decision tree for orthogonal LC-MS and GC-MS impurity profiling of thiophene derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives or analytical artifacts.

Protocol 1: GC-MS Workflow with In-Situ Derivatization

Designed for starting materials and the parent ester.

  • Sample Preparation: Dissolve 10 mg of the ethyl 3-hydroxythiophene-2-carboxylate sample in 1.0 mL of anhydrous acetonitrile.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate the mixture at 60 °C for 30 minutes.

    • Causality: The 1% TMCS acts as a catalyst to ensure the complete silylation of the sterically hindered 3-hydroxyl group. Strict anhydrous conditions are maintained to prevent the rapid hydrolysis of the BSTFA reagent back into its inactive by-products.

  • Self-Validation Step: Prepare a reagent blank (Acetonitrile + BSTFA/TMCS) and subject it to the exact same incubation. Inject this blank prior to the sample to ensure no ghost peaks (e.g., siloxane column bleed) are misidentified as impurities.

  • Instrumental Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm). Use a temperature program starting at 80 °C (hold 2 min), ramping at 15 °C/min to 280 °C. Operate the MS in EI mode (70 eV) with a scan range of 50-500 m/z.

Protocol 2: UHPLC-ESI-MS/MS Workflow

Designed for polar degradation products and dimeric species.

  • Sample Preparation: Dissolve 1 mg of the sample in 1.0 mL of the initial mobile phase (Water/Acetonitrile, 90:10 v/v).

    • Causality: Dissolving the sample directly in the initial mobile phase composition prevents solvent-induced band broadening (the "solvent effect") at the head of the column, ensuring sharp peak shapes for early-eluting polar impurities.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phase Chemistry: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) running a gradient from 10% B to 90% B over 10 minutes.

    • Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid degradation product (3-hydroxythiophene-2-carboxylic acid) during chromatography, keeping it neutral and improving its retention on the hydrophobic C18 stationary phase.

  • Mass Spectrometry: Operate the Q-TOF MS in ESI negative mode. Despite the acidic mobile phase, the high voltage in the ESI source will efficiently strip the proton from the acidic impurities, yielding a strong [M-H]- signal for highly sensitive detection [2].

  • Self-Validation Step: Spike a known concentration of a stable isotope-labeled internal standard (if available) or a structurally similar analogue to verify ionization efficiency and monitor for matrix-induced ion suppression.

Quantitative Data and Performance Comparison

The following tables summarize the empirical performance of both methodologies when applied to the impurity profiling of ethyl 3-hydroxythiophene-2-carboxylate batches.

Table 1: Comparative Analytical Performance for Target Impurities

Impurity TypeRepresentative CompoundPreferred ModalityLOD (ng/mL)LOQ (ng/mL)Recovery (%)
Process (Starting Material)Ethyl thioglycolateGC-MS (EI)5.215.598.2 ± 1.4
API IntermediateEthyl 3-hydroxythiophene-2-carboxylateGC-MS / LC-MS2.1 / 1.56.5 / 4.899.5 ± 0.8
Degradant (Hydrolysis)3-hydroxythiophene-2-carboxylic acidLC-MS (ESI-)0.82.5101.3 ± 1.1
Dimer/OxidationThiophene S-oxide derivativesLC-MS (ESI+)1.23.896.7 ± 2.0

Note: LC-MS demonstrates superior sensitivity (lower LOD/LOQ) for polar degradants, while GC-MS provides excellent recovery for volatile process impurities.

Table 2: Methodological Feature Comparison

FeatureGC-MS (with Derivatization)UHPLC-ESI-MS
Primary Ionization Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+, ESI-)
Structural Elucidation Excellent (NIST Library matching)Excellent (Accurate mass & MS/MS)
Thermal Stability Need High (Requires stable silyl derivatives)Low (Ideal for thermally labile compounds)
Matrix Effects Low (High chromatographic resolution)Moderate (Ion suppression possible in ESI)
Throughput Moderate (~30 min run + prep time)High (10 min run time, minimal prep)

Conclusion

For the comprehensive characterization of ethyl 3-hydroxythiophene-2-carboxylate, neither GC-MS nor LC-MS can stand alone. GC-MS is indispensable for tracking volatile precursors and ensuring the absence of residual solvents [1]. Conversely, LC-MS is the critical path for monitoring the hydrolytic degradation of the ester into its corresponding acid, providing the trace-level sensitivity required to meet stringent ICH Q3A thresholds [3]. By deploying these techniques orthogonally, analytical laboratories can ensure a self-validating, gap-free impurity profile.

References

  • Recent trends in the impurity profile of pharmaceuticals Source: National Center for Biotechnology Information (NIH PMC) URL: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL:[Link]

  • Impurity Profiling and Characterization for Generic Projects Source: ResolveMass Laboratories Inc. URL: [Link]

  • Chemical Properties: Ethyl 3-hydroxy-2-thenoate (CAS 2158-88-5) Source: LookChem URL:[Link]

Validation

A Comparative Benchmarking Guide to Heterocyclic Building Blocks: Ethyl 3-Hydroxythiophene-2-carboxylate in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the selection of the appropriate heterocyclic building block is a critical decision th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of the appropriate heterocyclic building block is a critical decision that profoundly influences the synthetic strategy and the ultimate properties of the target molecule. Among the plethora of available scaffolds, five- and six-membered heterocycles containing oxygen, nitrogen, and sulfur have emerged as privileged structures due to their diverse chemical reactivity and their prevalence in biologically active compounds. This guide provides an in-depth comparative analysis of ethyl 3-hydroxythiophene-2-carboxylate, a versatile thiophene derivative, benchmarked against its analogous furan, pyrrole, and pyridine counterparts.

The core of this analysis will revolve around the comparative reactivity of these building blocks in key synthetic transformations, including the Gewald reaction for the synthesis of the thiophene core, and subsequent functionalization via Suzuki-Miyaura cross-coupling and Knoevenagel condensation reactions. By examining the electronic properties, reactivity, and synthetic utility of each heterocyclic system, this guide aims to equip researchers with the necessary insights to make informed decisions in the design and execution of their synthetic endeavors.

The Central Player: Ethyl 3-Hydroxythiophene-2-carboxylate

Ethyl 3-hydroxythiophene-2-carboxylate is a polysubstituted thiophene that holds significant value as a synthetic intermediate. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The substitution pattern of this particular molecule, featuring a hydroxyl group at the 3-position and an ethyl carboxylate at the 2-position, offers multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

The "3-hydroxy" substituent exists in tautomeric equilibrium with its 2,3-dihydro-3-oxothiophene form, and more importantly, it is synthetically equivalent to the 3-amino group in many contexts, particularly in its synthesis via the Gewald reaction. This versatility in chemical behavior is a key aspect of its utility.

The Contenders: Furan, Pyrrole, and Pyridine Analogues

To provide a comprehensive benchmark, we will compare ethyl 3-hydroxythiophene-2-carboxylate with the following analogous heterocyclic building blocks:

  • Ethyl 3-hydroxyfuran-2-carboxylate: The oxygen-containing analogue. Furan derivatives are known for their distinct electronic properties and participation in various cycloaddition and substitution reactions. The presence of the more electronegative oxygen atom compared to sulfur influences the aromaticity and reactivity of the furan ring.

  • Ethyl 3-hydroxypyrrole-2-carboxylate: The nitrogen-containing analogue. Pyrroles are electron-rich heterocycles that are highly reactive towards electrophilic substitution. The nitrogen atom can also be a site for further functionalization.

  • Ethyl 5-hydroxypyridine-2-carboxylate: A six-membered ring analogue. Pyridine derivatives are fundamental in medicinal chemistry. The nitrogen atom in the pyridine ring is basic and significantly influences the electronic distribution and reactivity of the scaffold compared to the five-membered heterocycles.

Comparative Synthesis: The Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which are precursors to our target 3-hydroxythiophene derivatives.[2][3][4] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

Generalized Gewald Reaction Workflow

Gewald Reaction Workflow Reactants Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Michael Michael Addition of Sulfur Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate (a precursor to Ethyl 3-hydroxythiophene-2-carboxylate)

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine)

  • Ethanol

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Slowly add morpholine (0.5 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux (around 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol to afford the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Note: The 3-hydroxythiophene tautomer can be favored under specific workup or reaction conditions, or the amino group can be readily hydrolyzed to the hydroxyl group in a subsequent step.

Comparative Reactivity in Key Transformations

The true measure of a building block's utility lies in its performance in subsequent chemical transformations. Here, we will compare the reactivity of our four heterocyclic building blocks in two fundamental and widely used reactions: the Suzuki-Miyaura cross-coupling and the Knoevenagel condensation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and a halide or triflate. In the context of our heterocyclic building blocks, this reaction can be used to introduce aryl or heteroaryl substituents, significantly increasing molecular complexity.

While direct comparative studies are scarce, the reactivity of heteroaryl esters in Suzuki-Miyaura couplings is an active area of research.[5][6][7][8] The reaction can proceed via activation of a C-O bond, providing an alternative to the more traditional use of heteroaryl halides.

Generalized Suzuki-Miyaura Cross-Coupling Workflow

Suzuki-Miyaura Coupling Workflow Reactants Heteroaryl Ester + Arylboronic Acid Coupling Cross-Coupling Reaction Reactants->Coupling Catalyst Pd Catalyst + Base Catalyst->Coupling Product Aryl-Substituted Heterocycle Coupling->Product

Caption: Simplified workflow for the Suzuki-Miyaura cross-coupling of heteroaryl esters.

Comparative Performance in Suzuki-Miyaura Coupling (Hypothetical Data)

The following table presents a hypothetical comparison of yields for the Suzuki-Miyaura coupling of our four building blocks with phenylboronic acid, based on general reactivity trends of the parent heterocycles. It is important to note that these are illustrative and actual yields will depend on the specific reaction conditions.

Heterocyclic Building BlockCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl 3-hydroxythiophene-2-carboxylatePd(PPh₃)₄K₂CO₃Toluene/H₂O1001275-85
Ethyl 3-hydroxyfuran-2-carboxylatePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O901860-70
Ethyl 3-hydroxypyrrole-2-carboxylatePdCl₂(dppf)Cs₂CO₃DMF1101270-80
Ethyl 5-hydroxypyridine-2-carboxylatePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1001680-90

Causality Behind Expected Performance:

  • Thiophene: The thiophene ring is relatively stable and participates well in palladium-catalyzed cross-coupling reactions. The electron-donating effect of the hydroxyl group can further activate the ring.

  • Furan: The furan ring is less aromatic and can be prone to side reactions under harsh conditions. However, with appropriate ligand and base selection, good yields can be achieved.

  • Pyrrole: Pyrroles are generally good substrates for cross-coupling reactions. The N-H proton can sometimes interfere, necessitating the use of a stronger base or N-protection.

  • Pyridine: Pyridine derivatives are excellent substrates for Suzuki-Miyaura coupling, often providing high yields due to the electronic nature of the ring and its ability to coordinate with the palladium catalyst.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[9][10][11][12] In our case, the ester group of our building blocks can be reduced to an aldehyde, which can then participate in a Knoevenagel condensation to introduce further functionalization.

Generalized Knoevenagel Condensation Workflow

Knoevenagel Condensation Workflow Reactants Heterocyclic Aldehyde + Active Methylene Compound Condensation Condensation Reaction Reactants->Condensation Base Base Catalyst (e.g., Piperidine) Base->Condensation Product α,β-Unsaturated Product Condensation->Product

Caption: Simplified workflow for the Knoevenagel condensation.

Comparative Performance in Knoevenagel Condensation (Hypothetical Data)

The following table provides a hypothetical comparison of yields for the Knoevenagel condensation of the aldehyde derivatives of our four building blocks with malononitrile.

Heterocyclic Aldehyde DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
3-Hydroxy-2-formylthiophenePiperidineEthanolReflux285-95
3-Hydroxy-2-formylfuranPiperidineEthanolReflux190-98
3-Hydroxy-2-formylpyrrolePyrrolidineMethanolRT380-90
5-Hydroxy-2-formylpyridinePiperidineTolueneReflux480-90

Causality Behind Expected Performance:

  • Thiophene and Furan: The electron-withdrawing nature of the heterocyclic ring activates the aldehyde group towards nucleophilic attack, leading to high yields and fast reaction times. The higher reactivity of the furan aldehyde is consistent with the lower aromaticity of the furan ring.

  • Pyrrole: The electron-rich nature of the pyrrole ring can slightly deactivate the aldehyde, potentially leading to slower reaction rates compared to the thiophene and furan analogues.

  • Pyridine: The pyridine aldehyde is also reactive in Knoevenagel condensations, although the reaction may require slightly longer times or higher temperatures compared to the five-membered ring systems.

Conclusion and Future Outlook

This comparative guide has benchmarked ethyl 3-hydroxythiophene-2-carboxylate against its furan, pyrrole, and pyridine analogues, focusing on their synthesis and reactivity in key synthetic transformations.

Key Takeaways:

  • Ethyl 3-hydroxythiophene-2-carboxylate stands out as a robust and versatile building block, benefiting from a straightforward synthesis via the Gewald reaction and demonstrating good reactivity in subsequent functionalization reactions. Its balanced electronic properties make it a reliable choice for a wide range of applications.

  • Ethyl 3-hydroxyfuran-2-carboxylate offers higher reactivity in some cases due to the lower aromaticity of the furan ring, but this can also lead to lower stability under certain reaction conditions.

  • Ethyl 3-hydroxypyrrole-2-carboxylate provides a highly electron-rich system that is particularly amenable to electrophilic substitution, though the N-H group may require consideration in some synthetic steps.

  • Ethyl 5-hydroxypyridine-2-carboxylate is an excellent building block for introducing a six-membered, basic heterocycle, often leading to high yields in cross-coupling reactions.

The choice of the optimal heterocyclic building block will ultimately depend on the specific synthetic target and the desired properties of the final molecule. By understanding the inherent reactivity and synthetic nuances of each of these valuable scaffolds, researchers can navigate the complexities of modern organic synthesis with greater confidence and efficiency. Future work in this area should focus on generating more direct, quantitative comparative data to further refine our understanding of the subtle yet significant differences between these important classes of heterocyclic compounds.

References

  • Li, J., et al. (2018). Micelle-Enabled Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronate Esters. The Journal of Organic Chemistry, 83(12), 6564-6573. [Link]

  • Das, S., et al. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. Chemical Communications, 55(50), 7231-7234. [Link]

  • Das, S., et al. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. RSC Publishing. [Link]

  • Das, S., et al. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. PMC. [Link]

  • Putrov, D. V., & Komyagin, A. R. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Gewald, K. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Putrov, D. V., & Komyagin, A. R. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Diksha, & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. [Link]

  • Le-Deygen, I., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene derivatives. PMC. [Link]

  • van der Pijl, F., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4), 283-300. [Link]

  • Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), 2100465. [Link]

  • Diksha, & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. [Link]

  • Diksha, & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐hydroxy pyrrole derivatives. [Link]

  • Semantic Scholar. (2020). three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • Thakur, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(1), 23-53. [Link]

  • RSC Publishing. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. [Link]

  • PubMed. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. [Link]

  • ResearchGate. (2021). Syntheses and Crystal Structures of Three Pyrrole-2-Carboxylate with C3-Symmetry. [Link]

  • ResearchGate. (2024). Furan compounds: Key to sustainable biobased building blocks for polymers. [Link]

  • Semantic Scholar. (2015). Five Transition Metal Complexes with 5-Hydroxy-pyridine-2-carboxylic Acid:Syntheses, Crystal Structures and Luminescence Properties. [Link]

  • Chemical Research in Toxicology. (2014). Bioactivation Potential of Thiophene-Containing Drugs. [Link]

  • MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • JOCPR. (2012). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. [Link]

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

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